1,2-Dinitroglycerin
説明
Structure
3D Structure
特性
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-65-8, 27321-62-6 | |
| Record name | Glyceryl 1,2-dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,2-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanism of action of 1,2-Dinitroglycerin (1,2-GDN), an active metabolite of the widely used vasodilator, nitroglycerin (GTN). This document details the biochemical pathways, quantitative pharmacological data, and relevant experimental methodologies to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Vasodilation via the Nitric Oxide-cGMP Pathway
This compound is a potent vasodilator, although less so than its parent compound, nitroglycerin. Its primary mechanism of action is the generation of nitric oxide (NO) or a closely related NO-species, which subsequently activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation.
The key steps in the vasodilatory action of this compound are as follows:
-
Bioactivation: this compound undergoes biotransformation to release nitric oxide. This process can occur within vascular smooth muscle and endothelial cells and is thought to be facilitated by the presence of thiols.
-
sGC Activation: The released NO diffuses to and activates soluble guanylate cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G (PKG) Activation: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).
-
Vasodilation: PKG activation results in a cascade of phosphorylation events that ultimately decrease intracellular calcium levels and lead to the dephosphorylation of myosin light chains, causing relaxation of the vascular smooth muscle and vasodilation.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative data for this compound, primarily in comparison to its parent compound, nitroglycerin.
Table 1: Comparative Vasodilator Potency of Nitroglycerin and its Dinitrate Metabolites in Human Dorsal Hand Vein
| Compound | Dose Rate for 50% of Maximum Vasodilation (ng/min) | Relative Potency (vs. Nitroglycerin) |
| Nitroglycerin (GTN) | 5.1 | 1 |
| 1,2-Glyceryl Dinitrate (1,2-GDN) | 43 | ~1/8 |
| 1,3-Glyceryl Dinitrate (1,3-GDN) | 60 | ~1/12 |
Data from Haefeli et al. (1992). The dinitrates were found to be about 10 times less potent than nitroglycerin[1].
Table 2: Pharmacokinetic Parameters of this compound in Humans Following Sublingual Administration of Nitroglycerin (0.6 mg)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 3861.91 | pg/mL |
| Tmax (Time to Maximum Plasma Concentration) | 15.00 | min |
| AUC0-t (Area Under the Curve from 0 to last measurement) | 175173.35 | pg.min/mL |
| AUC0-∞ (Area Under the Curve extrapolated to infinity) | 181369.23 | pg.min/mL |
| t1/2 (Elimination Half-life) | 46.50 | min |
Data from a bioavailability study of two sublingual nitroglycerin formulations[2].
Table 3: Pharmacokinetic Parameters of this compound in Humans Following Transdermal Application of Nitroglycerin
| Parameter | Value | Unit |
| AUC (Area Under the Curve) | 44.6 (± 15.8) | ng.h/mL |
Mean (SD) AUC values for 1,2-GDN after a single 14-hour application of a Transderm-Nitro system[3].
Experimental Protocols
Assessment of Vasodilator Activity: Isolated Aortic Ring Assay
This ex vivo method is widely used to assess the vasoactive properties of compounds.
Materials:
-
Male New Zealand white rabbits (or other suitable animal model).
-
Krebs-Henseleit Solution (KHS), composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5.
-
Carbogen gas (95% O2 / 5% CO2).
-
Dissection instruments.
-
Organ bath system with isometric force transducers.
-
Vasoconstrictor agent (e.g., phenylephrine).
-
Test compound (this compound).
Procedure:
-
Tissue Preparation:
-
Euthanize the rabbit and excise the thoracic aorta.
-
Place the aorta in cold KHS and clean it of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 2g), with periodic washing with fresh KHS.
-
-
Viability Check and Pre-contraction:
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner (increasing concentrations).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Plot the concentration of this compound against the percentage of relaxation.
-
Calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect).
-
In Vivo Assessment of Venodilator Activity: Dorsal Hand Vein Compliance Technique
This technique allows for the in vivo assessment of venodilator effects in humans.
Materials:
-
Linear variable differential transformer (LVDT) to measure vein diameter.
-
Sphygmomanometer cuff.
-
Infusion pump.
-
Phenylephrine solution for pre-constriction.
-
This compound solution for infusion.
Procedure:
-
Subject Preparation:
-
The subject lies supine with their hand supported above the level of the heart.
-
A superficial dorsal hand vein is selected.
-
-
Measurement Setup:
-
The LVDT is positioned over the selected vein to measure changes in its diameter.
-
A sphygmomanometer cuff is placed on the upper arm to control venous pressure.
-
-
Pre-constriction:
-
A local infusion of a vasoconstrictor, such as phenylephrine, is administered to induce a stable level of venoconstriction.
-
-
Drug Infusion and Measurement:
-
This compound is infused at increasing concentrations.
-
At each concentration, the venous pressure is controlled by inflating the cuff to a set pressure, and the corresponding vein diameter is recorded by the LVDT.
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the infusion rate of this compound against the change in vein diameter or compliance.
-
The dose rate required to produce 50% of the maximum vasodilation is determined.
-
Measurement of Intracellular cGMP Levels: Radioimmunoassay (RIA)
This method is used to quantify the intracellular levels of cGMP in response to vasodilator treatment.
Materials:
-
Cultured vascular smooth muscle cells or isolated vascular tissue.
-
This compound.
-
Reagents for cell/tissue lysis (e.g., trichloroacetic acid).
-
cGMP RIA kit (containing [³H]cGMP or [¹²⁵I]cGMP, cGMP antibody, and standards).
-
Scintillation counter or gamma counter.
Procedure:
-
Cell/Tissue Treatment:
-
Incubate cultured vascular smooth muscle cells or isolated vascular tissue with this compound for a specified time.
-
-
Sample Preparation:
-
Terminate the reaction and lyse the cells/tissue to release intracellular components.
-
Extract and purify cGMP from the lysate.
-
-
Radioimmunoassay:
-
A known amount of radiolabeled cGMP is mixed with a limited amount of a specific antibody against cGMP.
-
The sample containing unknown amounts of cGMP is added to this mixture.
-
The unlabeled cGMP from the sample competes with the radiolabeled cGMP for binding to the antibody.
-
-
Separation and Counting:
-
The antibody-bound cGMP is separated from the free cGMP.
-
The radioactivity of the antibody-bound fraction is measured.
-
-
Quantification:
-
The concentration of cGMP in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled cGMP.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Metabolic Pathway of Nitroglycerin to this compound
Caption: Bioactivation of Nitroglycerin to this compound.
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for the isolated aortic ring vasoreactivity assay.
References
- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Comparative pharmacokinetics and bioavailability of nitroglycerin and its metabolites from Transderm-Nitro, Nitrodisc, and Nitro-Dur II systems using a stable-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties of 1,2-Dinitroglycerin as a Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Glycerol dinitrate (1,2-GDN), a primary metabolite of the widely used anti-anginal agent nitroglycerin (GTN), is an active vasodilator. While less potent than its parent compound, 1,2-GDN contributes to the overall therapeutic effect of nitroglycerin. This technical guide provides a comprehensive overview of the biological properties of 1,2-GDN as a vasodilator, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Introduction
Organic nitrates have long been a cornerstone in the management of ischemic heart disease. Their therapeutic efficacy is rooted in their ability to induce vasodilation, thereby reducing myocardial oxygen demand. Nitroglycerin is metabolized in the body to dinitrate and mononitrate metabolites, with 1,2-dinitroglycerin and 1,3-dinitroglycerin being the principal dinitrate isomers. This document elucidates the specific vasodilatory properties of 1,2-GDN, offering a detailed examination of its biological activity for researchers and professionals in drug development.
Mechanism of Action and Signaling Pathway
The vasodilatory effect of this compound, much like other organic nitrates, is contingent upon its bioactivation to nitric oxide (NO) or a related species. This process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[1][2][3]
The key steps in the signaling cascade are as follows:
-
Bioactivation: 1,2-GDN is metabolized by ALDH2 within the mitochondria of vascular smooth muscle cells. This enzymatic reaction yields nitric oxide (NO).[3][4]
-
sGC Activation: The liberated NO diffuses to the cytosol and binds to the heme moiety of soluble guanylyl cyclase (sGC), leading to its activation.[5][6][7]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]
-
PKG Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[7]
-
Vasodilation: PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle and subsequent vasodilation.[10]
References
- 1. Bioactivation of Nitroglycerin by Purified Mitochondrial and Cytosolic Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does nitric oxide mediate the vasodilator activity of nitroglycerin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Mechanism of glyceryl trinitrate-induced vasodilation. I. Relationship between drug biotransformation, tissue cyclic GMP elevation and relaxation of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
The Enzymatic Generation of 1,2-Dinitroglycerin from Nitroglycerin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For over a century, the precise mechanism of action for the potent vasodilator nitroglycerin (glyceryl trinitrate, GTN) remained a subject of intense investigation. It is now well-established that its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO) or a related species. A critical step in this bioactivation cascade is the enzymatic denitration of GTN to form 1,2-dinitroglycerin (1,2-GDN). This technical guide provides an in-depth overview of the primary enzymatic pathway responsible for this conversion, focusing on the central role of mitochondrial aldehyde dehydrogenase (ALDH2). This document summarizes key quantitative data, details experimental protocols for studying this process, and provides visual representations of the involved pathways and workflows.
Introduction
Nitroglycerin has been a cornerstone in the treatment of angina pectoris and heart failure for more than 130 years.[1][2] Its vasodilatory properties are attributed to the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[1][3] The biotransformation of GTN is a crucial step, and the formation of 1,2-GDN is a hallmark of the bioactivation pathway.[1][3] While other enzymes, such as glutathione S-transferases and cytochrome P450, are involved in GTN metabolism, mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as the primary enzyme responsible for the specific and efficient conversion of GTN to 1,2-GDN at therapeutic concentrations.[1][4][5][6][7] This guide will focus on the ALDH2-mediated pathway.
The Central Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)
ALDH2, an enzyme primarily known for its role in ethanol metabolism, possesses a nitrate reductase activity that selectively metabolizes GTN.[1][7] This enzymatic reaction occurs within the mitochondria and is characterized by the stereospecific removal of a nitrate group from the C1 or C3 position of the glycerol backbone, yielding 1,2-GDN and an inorganic nitrite ion (NO₂⁻).[1][5] The generated nitrite is then believed to be further reduced to NO, which initiates the downstream signaling cascade responsible for vasodilation.[1][3]
The significance of ALDH2 in GTN bioactivation is underscored by several key findings:
-
Genetic Evidence: Individuals with a common polymorphism in the ALDH2 gene (Glu504Lys), which results in a nearly inactive enzyme, show a significantly reduced response to nitroglycerin.[7]
-
Inhibition Studies: Pharmacological inhibition of ALDH2 blocks GTN-induced vasodilation and cGMP production.[1]
-
Gene Knockout Studies: Mice lacking the Aldh2 gene are resistant to the vasodilatory effects of nitroglycerin at therapeutic doses.[4][6]
Quantitative Data on ALDH2-Mediated Nitroglycerin Metabolism
The enzymatic conversion of nitroglycerin by ALDH2 has been characterized by several kinetic parameters. The following tables summarize key quantitative data from various studies.
Table 1: Michaelis-Menten Kinetic Parameters for ALDH2 with Nitroglycerin
| Enzyme Source | Substrate | K_m (μM) | V_max (nmol/min/mg) | Conditions | Reference |
| Purified Bovine mtALDH | GTN | 11.98 ± 3.04 | 3.03 ± 0.20 | pH 9.0 | [1] |
| Purified Bovine mtALDH | GTN | - | ~30 | pH 9.0, with NAD⁺ (20-1000 µM) | [1] |
Table 2: Inhibition of ALDH2-Mediated 1,2-GDN Formation
| Inhibitor | IC_50 (μM) | Enzyme/Cell Type | Conditions | Reference |
| Chloral Hydrate | 99.5 | Purified Bovine mtALDH | - | [1] |
| Acetaldehyde | 815.5 | Purified Bovine mtALDH | - | [1] |
| Daidzin | 35 ± 4 | Wild-type ALDH2 | 10 µM GTN | [5] |
| Daidzin | 222 ± 18 | Wild-type ALDH2 | 100 µM GTN | [5] |
Table 3: Pharmacokinetic Parameters of Nitroglycerin Metabolites in Rats
| Metabolite | Clearance (ml/min/kg) | Volume of Distribution (ml/kg) | Mean Residence Time (min) | Reference |
| 1,2-GDN | 32.3 | 695 | 22.0 | [8] |
| 1,3-GDN | 20.8 | 454 | 21.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic generation of 1,2-GDN from nitroglycerin.
Measurement of ALDH2 Dehydrogenase Activity
This assay is used to determine the general enzymatic activity of ALDH2, which can be inhibited by nitroglycerin.
Principle: The dehydrogenase activity of ALDH2 is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant ALDH2 or mitochondrial fractions
-
50 mM Sodium Pyrophosphate buffer (pH 9.5)
-
10 mM Acetaldehyde
-
2.5 mM NAD⁺
-
Nitroglycerin (for inhibition studies)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM sodium pyrophosphate buffer (pH 9.5) and 10 mM acetaldehyde.
-
Add 2 µg of recombinant ALDH2 protein or an appropriate amount of mitochondrial fraction.
-
For inhibition studies, pre-incubate the enzyme with nitroglycerin (e.g., 1 µM) for a specified time (e.g., 1 hour) at 25°C.
-
To initiate the reaction, add 2.5 mM NAD⁺.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 10 minutes, taking readings every 30 seconds.
-
The rate of NADH formation is proportional to the ALDH2 activity.
Determination of GTN Denitration Activity (Formation of 1,2-GDN)
This protocol directly measures the conversion of nitroglycerin to its dinitrate metabolites.
Principle: Radiolabeled [¹⁴C]-GTN is incubated with ALDH2. The resulting metabolites, [¹⁴C]-1,2-GDN and [¹⁴C]-1,3-GDN, are separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.
Materials:
-
Purified ALDH2 protein or cell lysates
-
[¹⁴C]-labeled Nitroglycerin
-
Unlabeled Nitroglycerin
-
50 mM Potassium Phosphate buffer (pH 7.4)
-
3 mM MgCl₂
-
1 mM NAD⁺
-
1 mM Dithiothreitol (DTT)
-
0.1 mM Diethylenetriaminepentaacetic acid (DTPA)
-
TLC plates
-
Liquid scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture in a final volume of 0.2 ml containing 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, 1 mM NAD⁺, 1 mM DTT, and 0.1 mM DTPA.
-
Add 4 µg of wild-type ALDH2 protein or an appropriate amount of cell lysate (e.g., 300 µg).
-
Add a mixture of [¹⁴C]-labeled GTN and unlabeled GTN to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1 to 10 minutes).
-
Stop the reaction by adding an appropriate quenching agent (e.g., ice-cold acetonitrile).
-
Extract the reaction products.
-
Spot the extracted products onto a TLC plate and develop the chromatogram using a suitable solvent system to separate GTN, 1,2-GDN, and 1,3-GDN.
-
Visualize the separated spots (e.g., using a phosphorimager) and scrape the corresponding areas from the TLC plate.
-
Quantify the radioactivity in each scraped spot using a liquid scintillation counter.
-
Calculate the rate of formation of 1,2-GDN and 1,3-GDN.
Quantification of Nitroglycerin and Metabolites by LC-MS
This method allows for the simultaneous and sensitive determination of nitroglycerin and its dinitrate metabolites.
Principle: Liquid chromatography is used to separate GTN, 1,2-GDN, and 1,3-GDN, which are then detected and quantified by mass spectrometry.
Materials:
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm)
-
Mobile phase A: Water with 0.025 mM NH₄Cl
-
Mobile phase B: Methanol with 0.025 mM NH₄Cl
-
Internal standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate)
-
Samples from in vitro or in vivo experiments
Procedure:
-
Prepare samples by protein precipitation and/or liquid-liquid extraction. Add the internal standard.
-
Set up the LC-MS system. Use a linear gradient of mobile phases A and B to achieve separation. For example, a gradient elution over 12.5 minutes.
-
Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for detection and quantification of the analytes and the internal standard.
-
Inject the prepared samples onto the LC-MS system.
-
Construct a calibration curve using standards of known concentrations of GTN, 1,2-GDN, and 1,3-GDN.
-
Quantify the concentrations of the analytes in the samples by comparing their peak areas to those of the calibration standards, normalized to the internal standard.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: ALDH2-mediated bioactivation of nitroglycerin.
Caption: General workflow for in vitro GTN metabolism assay.
Conclusion
The enzymatic generation of this compound from nitroglycerin by mitochondrial aldehyde dehydrogenase is a pivotal step in the bioactivation of this long-standing therapeutic agent. Understanding the intricacies of this process, from its kinetics to the experimental methods for its study, is crucial for researchers in cardiovascular pharmacology and drug development. This technical guide provides a consolidated resource of quantitative data and detailed protocols to facilitate further investigation into the metabolism of nitroglycerin and the development of novel nitrate-based therapeutics. The ongoing research in this field continues to shed light on the mechanisms of nitrate tolerance and potential strategies to overcome it, ultimately aiming to improve the clinical utility of this important class of drugs.
References
- 1. pnas.org [pnas.org]
- 2. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Formation of Nitroglycerin-Derived Nitric Oxide by Aldehyde Dehydrogenase-2 in Vascular Smooth Muscle without Added Reductants: Implications for the Development of Nitrate Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial aldehyde dehydrogenase-2 (ALDH2) Glu504Lys polymorphism contributes to the variation in efficacy of sublingual nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Metabolic Journey of 1,2-Dinitroglycerin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For over a century, nitroglycerin (glyceryl trinitrate, GTN) has been a cornerstone in the management of angina pectoris and heart failure. Its therapeutic effects are mediated through the release of nitric oxide (NO), a potent vasodilator. The biotransformation of nitroglycerin is a complex process, leading to the formation of several active metabolites, with 1,2-dinitroglycerin (1,2-GDN) being a primary and pharmacologically significant product. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways leading to the formation of this compound. It details the key enzymes involved, summarizes quantitative pharmacokinetic data, and provides in-depth experimental protocols for the study of this crucial metabolite. Furthermore, this guide illustrates the intricate signaling pathways initiated by nitroglycerin and its metabolites, offering a deeper understanding of their mechanism of action.
A Historical Perspective: From Explosive to Essential Medicine
Nitroglycerin was first synthesized in 1847 by Ascanio Sobrero, who noted its potent explosive properties and the severe headaches it induced upon contact, a tell-tale sign of its vasodilatory effects.[1][2][3][4] It was Alfred Nobel who harnessed its explosive power by inventing dynamite.[1][3] However, the therapeutic potential of nitroglycerin was not realized until the late 19th century when physician William Murrell began using it to treat angina pectoris, observing its ability to relieve chest pain.[1][2][3] For decades, the precise mechanism of action remained elusive. It wasn't until 1977 that Ferid Murad and his team discovered that nitroglycerin and other organic nitrates release nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle, leading to vasodilation.[2] This pivotal discovery, which earned the Nobel Prize in Physiology or Medicine in 1998, opened the door to understanding the intricate metabolic pathways of nitroglycerin.
The focus then shifted to how the body metabolizes nitroglycerin to produce this vital signaling molecule. Early research identified the denitrated metabolites, this compound and 1,3-dinitroglycerin (1,3-GDN), as the primary products of nitroglycerin biotransformation.[5][6] Subsequent studies revealed that these dinitrate metabolites are not merely byproducts but possess pharmacological activity themselves, albeit less potent than the parent compound.[7] The formation of 1,2-GDN, in particular, has been closely linked to the therapeutic effects of nitroglycerin.
The Enzymatic Machinery of Nitroglycerin Metabolism
The conversion of nitroglycerin to its dinitrate metabolites is primarily an enzymatic process. Two key enzyme systems have been identified as major players in this metabolic pathway: mitochondrial aldehyde dehydrogenase (mtALDH) and glutathione S-transferases (GSTs).
Mitochondrial Aldehyde Dehydrogenase (mtALDH): A Key Player in Bioactivation
A significant breakthrough in understanding nitroglycerin metabolism came with the identification of mitochondrial aldehyde dehydrogenase (ALDH2) as a key enzyme responsible for the bioactivation of nitroglycerin.[8][9] This enzyme, located in the mitochondrial matrix, catalyzes the conversion of nitroglycerin to this compound and inorganic nitrite (NO₂⁻).[8][9] The nitrite is then further reduced to nitric oxide, which triggers the vasodilatory cascade. The formation of 1,2-GDN is the predominant dinitrate metabolite produced by this pathway.[9] The activity of mtALDH is crucial for the therapeutic efficacy of nitroglycerin at clinically relevant concentrations.[8]
Glutathione S-Transferases (GSTs): A Parallel Metabolic Route
Glutathione S-transferases are a superfamily of enzymes involved in the detoxification of a wide range of xenobiotics. They have also been shown to play a role in the metabolism of nitroglycerin.[10][11] GSTs catalyze the conjugation of glutathione (GSH) to nitroglycerin, leading to the formation of a glutathione-S-nitrate intermediate that subsequently breaks down to release nitrite and dinitroglycerin metabolites.[11] While GSTs can metabolize nitroglycerin, studies suggest they may function more as a clearance pathway rather than the primary bioactivation route for vasodilation, as they have not been shown to directly release NO.[10] Different GST isoforms exhibit varying activities towards nitroglycerin, with some preferentially forming 1,3-GDN over 1,2-GDN.[12]
Quantitative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been studied in various species and following different routes of administration of the parent drug, nitroglycerin. The plasma concentrations of 1,2-GDN are consistently higher than those of the parent compound, reflecting its rapid metabolism.[13]
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration of Nitroglycerin
| Dose of Nitroglycerin (mg) | Cmax of 1,2-GDN (ng/mL) | Tmax of 1,2-GDN (min) | Half-life of 1,2-GDN (min) |
| 0.4 | Data not available | ~20 | ~50 |
| 6.5 | ~5.5 | ~20 | ~50 |
| 9.0 | ~8.0 | ~20 | ~50 |
| 13.0 | ~10.0 | ~20 | ~50 |
Data compiled from multiple sources. Values are approximate and can vary between individuals.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Infusion
| Infusion Rate of 1,2-GDN (µ g/min ) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Mean Residence Time (min) |
| 0.25 | 32.3 | 695 | 22.0 |
| 2.0 | Data not available | Data not available | Data not available |
Data from studies in Sprague-Dawley rats.[5]
Experimental Protocols
Purification of Mitochondrial Aldehyde Dehydrogenase (mtALDH)
This protocol describes the purification of mtALDH from bovine liver, a common source for studying this enzyme.
Materials:
-
Fresh bovine liver
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Mitochondrial isolation buffer: 0.22 M mannitol, 0.07 M sucrose, 1 mM Tris-HCl (pH 7.4), 0.1% BSA
-
Sonication buffer: 50 mM sodium phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT
-
Chromatography columns (e.g., DEAE-Sepharose, 5'-AMP-Sepharose)
-
Protein concentration determination reagents (e.g., Bradford assay)
Procedure:
-
Homogenization: Mince fresh bovine liver and homogenize in ice-cold homogenization buffer.
-
Mitochondrial Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the mitochondria. Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
Sonication: Resuspend the mitochondrial pellet in sonication buffer and sonicate to release mitochondrial proteins.
-
Centrifugation: Centrifuge the sonicate at high speed to remove mitochondrial membranes.
-
Chromatography:
-
Apply the supernatant to a DEAE-Sepharose column and elute with a salt gradient to partially purify mtALDH.
-
Apply the mtALDH-containing fractions to a 5'-AMP-Sepharose affinity column. Wash the column extensively and then elute the bound mtALDH with a solution containing NAD⁺.
-
-
Purity Assessment: Assess the purity of the purified mtALDH by SDS-PAGE.
-
Protein Concentration: Determine the protein concentration of the purified enzyme.
Assay for this compound Formation by mtALDH
This assay measures the enzymatic conversion of nitroglycerin to this compound by purified mtALDH.
Materials:
-
Purified mtALDH
-
[¹⁴C]-Nitroglycerin
-
Reaction buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM EDTA, 1 mM NADH, 1 mM NADPH
-
Dithiothreitol (DTT)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol, 95:5)
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DTT, and purified mtALDH.
-
Initiate Reaction: Add [¹⁴C]-Nitroglycerin to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a quenching agent (e.g., ice-cold buffer or organic solvent).
-
Extraction: Extract the nitroglycerin and its metabolites from the reaction mixture using an organic solvent (e.g., diethyl ether).
-
TLC Separation: Spot the extracted sample onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate nitroglycerin, this compound, and 1,3-dinitroglycerin.
-
Quantification: Scrape the spots corresponding to 1,2-GDN and 1,3-GDN from the TLC plate into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate Activity: Calculate the rate of this compound formation based on the radioactivity measured and the specific activity of the [¹⁴C]-Nitroglycerin.
Assay for Glutathione S-Transferase (GST) Activity with Nitroglycerin
This protocol is adapted from general GST assays to specifically measure the metabolism of nitroglycerin.
Materials:
-
Purified GST or cell/tissue homogenate
-
Nitroglycerin
-
Glutathione (GSH)
-
Reaction buffer: 100 mM potassium phosphate (pH 6.5)
-
HPLC system with a UV detector
-
Analytical column for separating nitroglycerin and its metabolites
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, GSH, and the GST-containing sample.
-
Initiate Reaction: Add nitroglycerin to the mixture to start the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid or organic solvent).
-
Sample Preparation: Prepare the sample for HPLC analysis, which may involve centrifugation to remove precipitated protein and dilution.
-
HPLC Analysis: Inject the sample onto the HPLC system and separate the components.
-
Quantification: Quantify the amount of this compound and 1,3-dinitroglycerin formed by comparing the peak areas to a standard curve.
-
Calculate Activity: Express the GST activity as the rate of dinitroglycerin formation per unit of time per amount of protein.
Signaling Pathways of Nitroglycerin-Induced Vasodilation
The vasodilatory effect of nitroglycerin is initiated by its metabolic conversion to nitric oxide (NO). NO then activates a cascade of intracellular events in vascular smooth muscle cells, ultimately leading to relaxation.
The NO-sGC-cGMP Pathway
-
NO Formation: Nitroglycerin is metabolized by mtALDH to produce this compound and nitrite, which is then converted to NO.
-
sGC Activation: NO diffuses from the mitochondria into the cytoplasm and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
Caption: Metabolic conversion of nitroglycerin to this compound and nitric oxide.
cGMP-Mediated Vasodilation
The increase in intracellular cGMP concentration triggers a series of events that lead to smooth muscle relaxation:
-
Activation of cGMP-dependent Protein Kinase (PKG): cGMP binds to and activates cGMP-dependent protein kinase (PKG).
-
Phosphorylation of Target Proteins: Activated PKG phosphorylates several target proteins, leading to:
-
Decreased Intracellular Calcium: PKG promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, leading to a decrease in cytosolic Ca²⁺ levels.
-
Activation of Myosin Light Chain Phosphatase: PKG activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains.
-
-
Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the interaction of myosin with actin, resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling cascade of nitric oxide-induced smooth muscle relaxation.
Conclusion
The discovery of this compound as a key metabolite of nitroglycerin has been instrumental in elucidating the mechanism of action of this long-standing therapeutic agent. The identification of mitochondrial aldehyde dehydrogenase as the primary enzyme responsible for its formation has provided a molecular basis for the bioactivation of nitroglycerin. This in-depth technical guide has provided a comprehensive overview of the historical context, the enzymatic pathways, and the quantitative aspects of this compound metabolism. The detailed experimental protocols and the visualization of the signaling pathways offer valuable resources for researchers and scientists in the field of pharmacology and drug development. A thorough understanding of the metabolic fate of nitroglycerin and the role of its metabolites is crucial for optimizing therapeutic strategies and developing novel cardiovascular drugs.
References
- 1. Comparative pharmacokinetics and bioavailability of nitroglycerin and its metabolites from Transderm-Nitro, Nitrodisc, and Nitro-Dur II systems using a stable-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medium.com [medium.com]
- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of nitroglycerin and its dinitrate metabolites in conscious dogs: intravenous infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of aldehyde dehydrogenase from rat liver mitochondria by alpha-cyanocinnamate affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Dinitroglycerin (1,2-GDN), a primary metabolite of the widely used vasodilator nitroglycerin (glyceryl trinitrate, GTN), plays a significant role in the pharmacological effects of its parent compound. While less potent than nitroglycerin, its substantial presence in plasma following nitroglycerin administration necessitates a thorough understanding of its physicochemical and biological characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Physical and Chemical Properties
This compound is a dinitrate ester of glycerol. Its physical and chemical properties are summarized below. While experimental data for some properties of the pure compound are limited, predicted values and data for the parent compound, nitroglycerin, provide valuable context.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O₇ | [1] |
| Molecular Weight | 182.09 g/mol | [2][3] |
| Appearance | Colorless Gel (in solution) | |
| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [4] |
| Boiling Point (Rough Estimate) | 315.45 °C | [4] |
| Flash Point (Predicted) | 2 °C | [4] |
| pKa (Predicted) | 13.31 ± 0.10 | --- |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the nitration of glycerol. This process often yields a mixture of mono-, di-, and trinitrated glycerols. The selective synthesis of this compound is challenging, and it is often obtained as a byproduct of nitroglycerin synthesis.
Principle of Synthesis: The nitration of glycerol involves the reaction of glycerol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and the ratio of reactants, can be controlled to influence the degree of nitration.
General Synthetic Procedure for Nitroglycerin (yielding dinitroglycerin isomers): A round-bottom flask is charged with concentrated sulfuric acid and cooled in an ice bath. Fuming nitric acid is slowly added while maintaining a low temperature (e.g., below 5°C). Glycerol is then added dropwise to the mixed acid, ensuring the temperature does not exceed a critical point (e.g., 15°C) to prevent a runaway exothermic reaction[5][6]. The reaction mixture is stirred for a period to allow for nitration. The mixture is then poured into ice-cold water, leading to the separation of the nitrated glycerols as an oily layer. This layer contains a mixture of nitroglycerin, this compound, and 1,3-dinitroglycerin[7][8].
Purification Protocol: The separation of this compound from the reaction mixture can be achieved using chromatographic techniques.
-
Extraction: The oily layer containing the nitrated glycerols is first washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Chromatography: High-performance liquid chromatography (HPLC) is a suitable method for the purification of this compound.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile is employed to separate the different nitrated glycerols based on their polarity.
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the elution peak of this compound are collected.
-
-
Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield purified this compound.
Analytical Methods for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and types of protons in the molecule, allowing for structural elucidation.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: A small amount of the sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Expected Absorptions: Characteristic absorption bands for the nitro groups (-NO₂) and the hydroxyl group (-OH) are expected. The -NO₂ stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The -OH stretching will appear as a broad band in the region of 3200-3600 cm⁻¹.
3. Mass Spectrometry (MS):
-
Principle: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Ionization Method: Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed. The fragmentation pattern can provide structural information.
Biological Activity and Signaling Pathways
This compound is a biologically active metabolite of nitroglycerin, contributing to its overall vasodilatory effect, although it is less potent than the parent compound.
Metabolic Pathway of Nitroglycerin to this compound
The primary pathway for the bioactivation of nitroglycerin to produce vasodilation involves its enzymatic conversion to this compound and nitric oxide (NO) or a related species. This reaction is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2)[9][10][11][12].
Caption: Metabolic conversion of Nitroglycerin to this compound by ALDH2.
Signaling Pathway of Vasodilation
The vasodilatory effect of nitric oxide (NO), produced from the metabolism of nitroglycerin and its dinitrate metabolites, is mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells[13][14][15].
Caption: NO-mediated signaling pathway leading to vasodilation.
Experimental Workflow: Dorsal Hand Vein Compliance
The dorsal hand vein compliance technique is an in vivo method used to assess the venodilatory effects of drugs in humans.
Caption: Workflow for the dorsal hand vein compliance technique.
Stability and Decomposition
This compound, like other nitrate esters, is susceptible to hydrolysis, especially under alkaline conditions. In neutral to weakly acidic solutions, it exhibits greater stability. It should be protected from light and heat to prevent degradation[16]. Decomposition can lead to the loss of nitrate groups, reducing its biological activity. For analytical purposes, solutions of this compound are often prepared in acetonitrile and stored at low temperatures (-20°C) to ensure stability[4].
Conclusion
This compound is a crucial metabolite in understanding the full pharmacological profile of nitroglycerin. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its study, and its role in vasodilation. Further research into the specific properties of the pure compound and its direct biological effects will continue to be of high value to the fields of pharmacology and drug development.
References
- 1. [this compound (2 ampules x 1 mL)] - CAS [621-65-8] [store.usp.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Glyceryl 1,2-Dinitrate | C3H6N2O7 | CID 79076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 621-65-8 [chemicalbook.com]
- 5. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 7. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 13. Effects of nitroglycerin on soluble guanylate cyclase: implications for nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of nitroglycerin/L-cysteine on soluble guanylate cyclase: evidence for an activation/inactivation equilibrium controlled by nitric oxide binding and haem oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,2-Dinitroglycerin: A Key Signaling Molecule in Vascular Smooth Muscle Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
1,2-Glycerol dinitrate (1,2-GDN), a principal metabolite of the widely used antianginal drug glyceryl trinitrate (GTN), is not merely an inactive byproduct but a significant signaling molecule in its own right, playing a crucial role in the regulation of vascular smooth muscle tone. While less potent than its parent compound, 1,2-GDN directly elicits vasodilation through the canonical nitric oxide (NO) signaling pathway. This guide provides a comprehensive overview of the bioactivation, mechanism of action, and experimental evaluation of 1,2-GDN, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in cardiovascular pharmacology.
Introduction
For over a century, nitroglycerin has been a cornerstone in the treatment of angina pectoris. Its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO), a potent vasodilator.[1][2][3] The biotransformation of GTN is a complex process yielding two primary dinitrate metabolites: 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).[4] Notably, the formation of 1,2-GDN is the predominant pathway in vascular smooth muscle and is intrinsically linked to the vasodilatory response.[4][5] This document focuses on the direct role of 1,2-GDN as a signaling molecule, distinct from its role as a GTN metabolite, and its effects on vascular smooth muscle.
Bioactivation and Mechanism of Action
The bioactivation of GTN to 1,2-GDN is primarily catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[4][6] This enzymatic reaction is a critical step, as it generates both 1,2-GDN and inorganic nitrite, which can be further reduced to NO.[6] 1,2-GDN itself can also serve as a substrate for NO production, thereby initiating the signaling cascade that leads to vasorelaxation.[7]
The signaling pathway for 1,2-GDN-induced vasodilation is initiated by the generation of NO, which then diffuses into vascular smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8][9] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[6] This cascade of events leads to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle and vasodilation.[6]
Caption: Bioactivation of Glyceryl Trinitrate (GTN) in the Mitochondrion.
Caption: this compound Signaling Pathway in Vascular Smooth Muscle.
Quantitative Data on Vasodilatory Potency
Studies have consistently shown that 1,2-GDN is a less potent vasodilator than its parent compound, GTN. However, the concentrations of 1,2-GDN reached in vivo after GTN administration can be significantly higher than those of GTN, suggesting that it contributes to the overall therapeutic effect.[7]
| Compound | Preparation | EC50 / ED50 | Potency Relative to GTN | Reference |
| Glyceryl Trinitrate (GTN) | Human Dorsal Hand Vein | 5.1 ng/min | 1 (Reference) | [1] |
| 1,2-Glycerol Dinitrate (1,2-GDN) | Human Dorsal Hand Vein | 43 ng/min | ~1/10th | [1] |
| 1,3-Glycerol Dinitrate (1,3-GDN) | Human Dorsal Hand Vein | 60 ng/min | ~1/12th | [1] |
| Glyceryl Trinitrate (GTN) | Rabbit Aortic Strips | - | 1 (Reference) | [7] |
| 1,2-Glycerol Dinitrate (1,2-GDN) | Rabbit Aortic Strips | - | < 1/10th | [7] |
| 1,3-Glycerol Dinitrate (1,3-GDN) | Rabbit Aortic Strips | - | < 1/10th | [7] |
Experimental Protocols
Aortic Ring Bioassay for Vasorelaxation
This protocol is designed to assess the vasodilatory effects of 1,2-GDN on isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rabbit, rat).
-
Krebs solution (composition: 118 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose, pH 7.4).
-
Phenylephrine (for pre-contraction).
-
This compound stock solution.
-
Tissue bath system with isometric tension transducers.
-
Gas mixture (20% O₂, 5% CO₂, balance N₂).
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-mm rings.
-
Mount the aortic rings in tissue baths containing Krebs solution at 37°C, bubbled with the gas mixture.
-
Apply a resting tension of 2 grams and allow the rings to equilibrate for at least 1 hour.
-
Induce a stable contraction with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of 1,2-GDN to the tissue bath.
-
Record the changes in isometric tension until a maximal relaxation response is achieved.
-
Calculate the EC₅₀ value from the resulting concentration-response curve.
Caption: Workflow for Aortic Ring Bioassay.
cGMP Measurement in Vascular Tissue
This protocol measures the intracellular accumulation of cGMP in response to 1,2-GDN.
Materials:
-
Aortic rings.
-
Krebs solution.
-
This compound.
-
Liquid nitrogen.
-
cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Prepare and equilibrate aortic rings as described in the aortic ring bioassay protocol.
-
Expose the rings to a specific concentration of 1,2-GDN for a defined period (e.g., 1 minute).
-
Immediately freeze the tissues in liquid nitrogen to stop the reaction.
-
Store the samples at -80°C until analysis.
-
Extract cGMP from the tissue samples according to the EIA kit manufacturer's instructions.
-
Measure the cGMP concentration using the EIA kit.
-
Express the results as pmol of cGMP per mg of tissue.
Conclusion and Future Directions
This compound is a biologically active molecule that contributes to the vasodilatory effects of its parent compound, nitroglycerin. Its mechanism of action follows the well-established NO-sGC-cGMP signaling pathway. Understanding the distinct pharmacological profile of 1,2-GDN is crucial for the development of novel nitrovasodilators with improved efficacy and reduced tolerance. Future research should focus on the specific enzymes involved in the conversion of 1,2-GDN to NO in vascular smooth muscle and explore the potential for developing drugs that directly target this pathway for the treatment of cardiovascular diseases. The development of long-acting nitrates that are preferentially metabolized to 1,2-GDN could offer a therapeutic advantage.
References
- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bioactivation of Nitroglycerin by Purified Mitochondrial and Cytosolic Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms underlying activation of soluble guanylate cyclase by the nitroxyl donor Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Vascular tolerance to nitroglycerin and cyclic GMP generation in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on 1,2-Dinitroglycerin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the activity of 1,2-Dinitroglycerin (1,2-GDN), a primary active metabolite of the vasodilator drug Nitroglycerin (NTG). This document outlines the core mechanisms of action, detailed experimental protocols for key assays, and a summary of available quantitative data. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the methodologies and biological processes involved.
Core Mechanism of Action
This compound is a product of the enzymatic denitration of Nitroglycerin. The primary enzyme responsible for this bioactivation in vascular smooth muscle is mitochondrial aldehyde dehydrogenase (mtALDH). This process releases nitric oxide (NO) or a related species, which then initiates a signaling cascade leading to vasodilation.
The key steps in the signaling pathway are:
-
Bioactivation: Nitroglycerin is metabolized by mtALDH to form this compound and release a nitric oxide species.
-
Guanylate Cyclase Activation: The released nitric oxide activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G Activation: Increased intracellular concentrations of cGMP lead to the activation of protein kinase G (PKG).
-
Vasorelaxation: PKG activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
Data Presentation
The following tables summarize the available quantitative data from in vitro studies on this compound and its parent compound, Nitroglycerin.
Table 1: Comparative Venodilatory Potency of Nitroglycerin and its Dinitrate Metabolites
| Compound | Dose for 50% of Maximum Vasodilation (ED50) (ng/min) | Relative Potency (Compared to Nitroglycerin) |
| Nitroglycerin | 5.1 | 1 |
| 1,2-Glyceryl Dinitrate (1,2-GDN) | 43 | ~1/8th |
| 1,3-Glyceryl Dinitrate (1,3-GDN) | 60 | ~1/12th |
Data from a study in human veins in vivo, reflecting in vitro potency differences.[1]
Table 2: EC50 Values for Nitroglycerin-Induced Relaxation in Pre-contracted Human Radial Artery In Vitro
| Pre-contraction Agent | EC50 of Nitroglycerin (-log M) |
| U46619 (Thromboxane A2 mimetic) | 7.50 ± 0.16 |
| Potassium Chloride (K+) | 6.49 ± 0.42 |
| Endothelin-1 (ET-1) | 6.70 ± 0.31 |
Data provides a reference for the potency of the parent compound in a relevant in vitro model.[2]
Table 3: In Vitro cGMP Levels in Rat Aortic Rings in Response to Nitroglycerin
| Condition | cGMP Level (fmol/mg protein) |
| Basal | 21 |
| After first NTG exposure | 46 |
| After second NTG exposure (induced tolerance) | No significant change from basal |
| Tolerant rings with 2-hour washout before second NTG exposure | 71 |
Demonstrates the link between nitroglycerin exposure and cGMP levels.[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Vascular Smooth Muscle Relaxation Assay (Organ Bath Study)
This protocol is used to assess the vasodilatory effect of this compound on isolated blood vessel segments.
Materials:
-
Isolated arterial or venous rings (e.g., rat aorta, porcine coronary artery).
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).
-
Force-displacement transducer and data acquisition system.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619, Endothelin-1).
-
This compound and other test compounds.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the desired blood vessel. Place the vessel in cold Krebs-Henseleit solution. Clean the vessel of adherent connective tissue and cut into rings of 2-4 mm in length.
-
Mounting: Suspend the vascular rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2, 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration and Tensioning: Allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes. Apply a resting tension to the rings (e.g., 1-2 g for rat aorta) and allow to stabilize.
-
Viability Check: To ensure the viability and contractility of the smooth muscle, contract the rings with a high concentration of KCl (e.g., 60-80 mM). To check for endothelial integrity (if required), pre-contract with an agonist like phenylephrine and then induce relaxation with an endothelium-dependent vasodilator like acetylcholine.
-
Pre-contraction: After washing out the agents used for the viability check, pre-contract the rings to a stable submaximal tension (approximately 50-80% of the maximal response to KCl) using a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect).
Measurement of Intracellular cGMP Levels
This protocol describes the quantification of cGMP in vascular smooth muscle cells or tissue homogenates following exposure to this compound.
Materials:
-
Cultured vascular smooth muscle cells or isolated vascular tissue.
-
This compound and other test compounds.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).
-
Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Protein assay kit (e.g., BCA or Bradford).
-
Homogenizer (for tissue samples).
-
Centrifuge.
Procedure:
-
Cell/Tissue Culture and Treatment:
-
For Cultured Cells: Plate vascular smooth muscle cells in multi-well plates and grow to confluence. Before the experiment, replace the medium with a serum-free medium for a period of time.
-
For Tissue: Prepare isolated vascular rings as described in the vasorelaxation assay.
-
-
Incubation: Pre-incubate the cells or tissues with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) to inhibit cGMP breakdown.
-
Stimulation: Add varying concentrations of this compound to the cells or tissues and incubate for a short period (e.g., 1-5 minutes), as cGMP production is often transient.
-
Lysis and Extraction:
-
For Cultured Cells: Aspirate the medium and add cold lysis buffer to the wells to stop the reaction and lyse the cells.
-
For Tissue: Rapidly freeze the tissue in liquid nitrogen and homogenize in lysis buffer.
-
-
Sample Processing: Centrifuge the lysates to pellet cellular debris. Collect the supernatant containing the cGMP. If using an acylation-based assay, follow the kit's instructions for this step.
-
cGMP Quantification: Perform the cGMP measurement using a commercial EIA or RIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Protein Quantification: Determine the protein concentration in the lysates using a standard protein assay.
-
Data Analysis: Normalize the measured cGMP levels to the protein concentration of each sample (e.g., in pmol cGMP/mg protein).
Mitochondrial Aldehyde Dehydrogenase (mtALDH) Activity Assay
This assay measures the activity of mtALDH, the enzyme responsible for the bioactivation of nitroglycerin to this compound.
Materials:
-
Isolated mitochondria from vascular smooth muscle cells or tissue.
-
Commercial mtALDH activity assay kit or individual reagents.
-
Assay buffer.
-
Substrate for mtALDH (e.g., acetaldehyde).
-
NAD+ (cofactor).
-
A reagent that reacts with the product (NADH) to produce a colorimetric or fluorometric signal.
-
Spectrophotometer or fluorometer.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from vascular smooth muscle cells or tissues using differential centrifugation.
-
Sample Preparation: Lyse the isolated mitochondria to release the enzymes. Determine the protein concentration of the mitochondrial lysate.
-
Assay Reaction:
-
In a microplate, add the mitochondrial lysate to the assay buffer.
-
Add the substrate (e.g., acetaldehyde) and NAD+.
-
The mtALDH in the sample will convert the acetaldehyde to acetic acid, reducing NAD+ to NADH.
-
-
Detection: The production of NADH is monitored. In many commercial kits, the NADH is used to reduce a probe, resulting in a colorimetric or fluorescent product that can be measured over time using a plate reader.
-
Data Analysis: The rate of change in absorbance or fluorescence is proportional to the mtALDH activity in the sample. Calculate the specific activity and express it in units such as nmol/min/mg protein.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for Vascular Smooth Muscle Relaxation Assay
Caption: Workflow for the in vitro vasorelaxation assay.
Experimental Workflow for cGMP Measurement
Caption: Workflow for measuring intracellular cGMP levels.
References
- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of vascular smooth muscle relaxation from nitroglycerin-induced tolerance following a drug-free interval. A time-course in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of 1,2-Dinitroglycerin in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dinitroglycerin (1,2-GDN) is one of the primary active metabolites of nitroglycerin (glyceryl trinitrate, GTN), a potent vasodilator used in the treatment of angina and heart failure.[1][2] Monitoring the plasma concentrations of 1,2-GDN is crucial for pharmacokinetic (PK) and bioequivalence studies, providing insights into the metabolic profile and bioavailability of nitroglycerin.[3] This document provides a detailed protocol for the sensitive and selective quantification of 1,2-GDN in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase Liquid Chromatography (LC) for the separation of this compound from other plasma components, followed by detection using a triple quadrupole tandem Mass Spectrometer (MS/MS). The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the analyte. An internal standard (IS) is used to correct for variations in sample processing and instrument response.
Materials and Reagents
1.1. Chemicals and Solvents
-
1,2,4-Butanetriol-1,4-dinitrate (Internal Standard, IS)[5][6]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or ultrapure
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[7][8]
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Autosampler vials
Experimental Protocol
2.1. Standard Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
2.2. Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range, for example, from 0.1 ng/mL to 20.0 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For instance, 0.30 ng/mL (Low QC), 7.50 ng/mL (Medium QC), and 15.0 ng/mL (High QC).[7]
2.3. Plasma Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the respective plasma sample (standard, QC, or unknown) to the labeled tubes.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 140 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[9]
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Important Considerations for Sample Handling:
-
Nitroglycerin and its metabolites can be unstable in biological matrices.[10][11] It is recommended to process blood samples quickly after collection, separating plasma from red blood cells within an hour.[7]
-
Plasma samples should be stored frozen at -80°C until analysis.[6][7]
-
Minimize contact of solutions with plastic surfaces where possible, as nitroglycerin can adsorb to certain plastics.[11][12] Glass containers are preferable for storage of standards.[10]
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reversed-phase column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm)[5][6] |
| Mobile Phase A | 10 mM Ammonium acetate and 0.1% formic acid in water[8] |
| Mobile Phase B | 10 mM Ammonium acetate and 0.1% formic acid in methanol[8] |
| Gradient Elution | A linear gradient can be optimized to ensure separation from matrix components.[5][6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
3.2. Mass Spectrometry
| Parameter | Recommended Condition |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)[7] |
| Ionization Mode | Negative Ion Electrospray (ESI-)[5][6] |
| Monitored Transitions | Specific precursor-to-product ion transitions for 1,2-GDN and the IS should be optimized. |
| Spray Voltage | -4000 to -4500 V |
| Source Temperature | 300 - 500°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM)[7] |
Data Presentation and Method Validation
The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA and EMA.[3][13][14]
4.1. Linearity
The calibration curve should be linear over the intended concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
Table 1: Example Calibration Curve Parameters
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 20.0 | > 0.99 |
4.2. Accuracy and Precision
The accuracy and precision of the method are determined by analyzing QC samples at multiple concentrations on different days.[13]
Table 2: Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.10 | 0.11 | 110.0 | < 20 |
| Low | 0.30 | 0.31 | 103.3 | < 15 |
| Medium | 7.50 | 7.45 | 99.3 | < 15 |
| High | 15.0 | 15.2 | 101.3 | < 15 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ).[13]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 621-65-8 [sigmaaldrich.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound (2 ampules x 1 mL)] - CAS [621-65-8] [store.usp.org]
- 5. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and safety of highly variable nitroglycerin lingual spray (NLS) versus US-licensed nitroglycerin lingual spray reference product (Nitrolingual®): a randomized, four-cycle, four-sequence, partially replicated crossover Phase I bioequivalence clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ionsource.com [ionsource.com]
- 10. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitroglycerin stability: effects on bioavailability, assay and biological distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of intravenous nitroglycerin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Detection of 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1,2-dinitroglycerin (1,2-GDN), a primary active metabolite of nitroglycerin. The protocol is designed for the analysis of 1,2-GDN in biological matrices, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical toxicology. The method utilizes a reversed-phase C18 column for chromatographic separation, followed by negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection, ensuring high selectivity and low limits of detection.
Introduction
This compound is a significant metabolite of the potent vasodilator, nitroglycerin, and possesses pharmacological activity.[1] Accurate quantification of 1,2-GDN in biological samples is crucial for understanding the metabolism and pharmacokinetics of nitroglycerin. This application note provides a comprehensive protocol for a reliable HPLC-MS/MS method that enables the precise measurement of 1,2-GDN, addressing the analytical challenges posed by its isomeric form, 1,3-dinitroglycerin, which often shares the same mass and fragment ions.[2] The chromatographic separation is therefore a critical aspect of this analytical method.
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation method is employed for the extraction of this compound from plasma samples. This procedure is efficient in removing proteinaceous matrix components that can interfere with the analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the separation and detection of this compound.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Allure Aqueous C18, 100 mm x 2.1 mm, 5 µm |
| Mobile Phase A | Water with 0.025 mM Ammonium Chloride |
| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride |
| Gradient | Linear gradient elution |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by direct infusion of a this compound standard |
| Collision Energy | To be optimized for the specific MRM transition |
| Dwell Time | 100 ms |
Note on MRM Transition and Collision Energy: The optimal MRM transition (precursor ion -> product ion) and collision energy are instrument-dependent and must be determined empirically. This is typically achieved by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. Following this, a collision energy optimization is performed for the selected transition.
Based on typical fragmentation of similar compounds in negative ion mode, the precursor ion is likely to be an adduct, for example, with chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻), or the deprotonated molecule [M-H]⁻ if an acidic proton is available. Common product ions for nitro-compounds often involve the loss of nitro groups (NO₂), which corresponds to a neutral loss of 46 Da.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The results should be summarized in a clear and concise table.
Table 2: Quantitative Performance Data (Example)
| Parameter | Value |
| Linearity Range | 0.5 - 15 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng on column[3] |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 85% |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, once the specific MRM parameters are optimized, will enable researchers to obtain accurate and reproducible results, facilitating further research in the fields of pharmacology and drug development.
References
Application Note: Quantitative Analysis Using 1,2-Dinitroglycerin Certified Reference Material
Abstract
This document provides detailed guidelines for the use of 1,2-Dinitroglycerin (1,2-GDN) as a Certified Reference Material (CRM) in quantitative analytical assays. As a major metabolite of the vasodilator Nitroglycerin, accurate quantification of 1,2-GDN is crucial in pharmaceutical research, drug development, and clinical toxicology.[1][2] This application note outlines the properties of 1,2-GDN CRM, protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) assays, and expected performance characteristics.
Introduction
This compound is a primary active metabolite of Nitroglycerin, a widely used pharmaceutical agent for treating heart conditions such as angina.[1][2] Monitoring its levels in biological matrices is essential for pharmacokinetic and metabolism studies. Certified Reference Materials (CRMs) of 1,2-GDN provide the necessary accuracy and traceability for these analytical methods. This note details the application of 1,2-GDN CRM for the calibration of analytical instruments and the validation of quantitative assays.
Certified Reference Material (CRM) Specifications
This compound CRMs are typically supplied as solutions in acetonitrile at certified concentrations. The table below summarizes the common specifications for commercially available 1,2-GDN CRMs.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 621-65-8 |
| Formulation | Solution in Acetonitrile |
| Available Concentrations | 100 µg/mL, 1.0 mg/mL[3][4] |
| Supplier | Cerilliant, Sigma-Aldrich[3][4] |
| Storage Conditions | -20°C, Freeze[5] |
| Applications | Chromatography, Mass Spectrometry[1][2] |
Analytical Method Performance
The use of this compound CRM allows for the development of robust and reliable analytical methods. The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods for the quantification of 1,2-GDN in biological matrices.
Table 1: Typical LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 15 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10%[6] |
| Inter-day Precision (%CV) | < 18%[6] |
| Accuracy (% Recovery) | 92 - 117%[7] |
| Lower Limit of Quantification (LLOQ) | ~0.01 ng on column[6] |
Table 2: Typical GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 5 - 5,000 nM |
| Correlation Coefficient (r²) | > 0.997[8] |
| Limit of Detection (LOD) | 5 nM[8] |
| Precision (%RSD) | 4% at 100 pg/mL[9] |
| Quantitation Limit | ~50 pg/mL[9] |
Experimental Workflow
The general workflow for using a this compound CRM in a quantitative assay involves several key steps, from the initial preparation of stock solutions to the final analysis of samples. The following diagram illustrates this logical progression.
Caption: Workflow for quantitative analysis using this compound CRM.
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Objective: To prepare a series of calibration standards and quality control (QC) samples from a this compound CRM solution.
Materials:
-
This compound CRM (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
Procedure:
-
Preparation of Stock Solution (if necessary):
-
If starting with a 1.0 mg/mL CRM, a working stock solution of 10 µg/mL can be prepared by diluting 100 µL of the CRM to 10 mL with acetonitrile in a volumetric flask.
-
-
Preparation of Calibration Standards:
-
Label a series of volumetric flasks for each calibration standard.
-
Perform serial dilutions from the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 2.5, 5, 10, 15 ng/mL).
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare at least three levels of QC samples (low, medium, and high) by spiking a known amount of the 1,2-GDN stock solution into a blank matrix (e.g., plasma or buffer). The concentrations should be within the calibration range but different from the calibration standards.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
Objective: To quantify the concentration of this compound in prepared samples using a validated LC-MS/MS method.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Column | Allure Aqueous C18 (100 mm x 2.1 mm)[6] |
| Mobile Phase A | Water with 0.025 mM Ammonium Chloride[6] |
| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride[6] |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6] |
| MRM Transitions | To be optimized for this compound |
Procedure:
-
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., pentane).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the prepared calibration standards, QC samples, and test samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test samples and QC samples from the calibration curve.
-
Protocol 3: GC-MS Method for Quantification of this compound
Objective: To quantify the concentration of this compound in prepared samples using a validated GC-MS method.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | Fused silica capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Optimized for separation of nitroglycerin metabolites |
| Ionization Mode | Negative Chemical Ionization (NCI)[8] |
| Monitored Ions (m/z) | To be optimized for this compound |
Procedure:
-
Sample Preparation (for plasma):
-
To 1 mL of plasma, add an internal standard.
-
Extract with pentane.[9]
-
Concentrate the pentane extract before injection.
-
-
Analysis:
-
Inject the prepared standards, QCs, and samples into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode.
-
-
Data Processing:
-
Generate a calibration curve and calculate the concentrations of this compound in the samples as described in the LC-MS/MS protocol.
-
Conclusion
The use of this compound Certified Reference Material is essential for achieving accurate and reproducible quantitative results in the analysis of this key nitroglycerin metabolite. The protocols and performance data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound. Adherence to these guidelines will ensure the quality and reliability of the data generated in pharmaceutical and toxicological studies.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Buy Online CAS Number 621-65-8 - Cerilliant - this compound 1000 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 621-65-8 - Cerilliant - this compound 100 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]
- 5. Trinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Quantitative determination of nitroglycerin in human plasma by capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dinitroglycerin in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Dinitroglycerin (1,2-GDN), a primary active metabolite of Nitroglycerin (GTN), in isolated organ bath experiments. This document includes detailed protocols for assessing its vasodilatory effects on isolated arterial tissue, a summary of relevant quantitative data, and a description of the underlying signaling pathways.
Introduction
This compound is a significant metabolite of the widely used antianginal drug, Nitroglycerin. The therapeutic effects of Nitroglycerin are largely attributed to its bioactivation and subsequent release of nitric oxide (NO), a potent vasodilator. Understanding the pharmacological activity of its metabolites, such as 1,2-GDN, is crucial for a complete comprehension of Nitroglycerin's mechanism of action, duration of effect, and the phenomenon of nitrate tolerance. Isolated organ bath experiments provide a robust in vitro system to characterize the direct effects of 1,2-GDN on vascular smooth muscle and to quantify its vasodilatory potency.
Mechanism of Action and Signaling Pathway
The vasodilatory effect of this compound, similar to its parent compound Nitroglycerin, is mediated through the nitric oxide (NO) signaling pathway. In the vascular smooth muscle cells, nitroglycerin is bioactivated by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) to produce 1,2-GDN and release nitric oxide.[1] NO then activates the soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which through a series of downstream phosphorylation events, results in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
Quantitative Data Summary
The following table summarizes the vasodilatory potency of this compound in comparison to its parent compound, Nitroglycerin, in isolated rat aorta. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% of the maximum relaxation of the pre-contracted tissue.
| Compound | Tissue | Pre-contraction Agent | IC50 (µmol/L) | Reference |
| Nitroglycerin (Phase 1) | Rat Aorta | Phenylephrine | 0.1 | [3] |
| Nitroglycerin (Phase 2) | Rat Aorta | Phenylephrine | 12 | [3] |
| This compound | Rat Aorta | Phenylephrine | 248 | [3] |
| 1,3-Dinitroglycerin | Rat Aorta | Phenylephrine | 110 | [3] |
Note: The relaxation curve for Nitroglycerin in rat aorta is biphasic, indicating two distinct mechanisms or potencies at different concentration ranges.
Experimental Protocols
Protocol 1: Evaluation of Vasorelaxant Effect of this compound on Isolated Rat Thoracic Aorta
This protocol details the procedure for assessing the vasodilatory properties of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Phenylephrine (PE)
-
This compound (1,2-GDN)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Dissection tools (scissors, forceps)
-
Petri dishes
Experimental Workflow:
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Immediately excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the cleaned aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for at least 60-90 minutes.
-
During the equilibration period, replace the buffer in the organ bath every 15-20 minutes.
-
-
Pre-contraction:
-
After equilibration, induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.
-
Wait for the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 µM) and increase the concentration in logarithmic increments (e.g., to 3 µM, 10 µM, 30 µM, 100 µM, 300 µM) once the response to the previous concentration has stabilized.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.
-
From the concentration-response curve, calculate the IC50 value and the maximum relaxation (Emax).
-
Considerations and Troubleshooting:
-
Endothelium Integrity: The presence or absence of a functional endothelium can influence the response to some vasodilators. The endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a wooden stick or forceps. The successful removal of the endothelium should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator like acetylcholine (1 µM).
-
Solvent Effects: this compound is often dissolved in an organic solvent like ethanol or DMSO. Ensure that the final concentration of the solvent in the organ bath is minimal (typically <0.1%) and does not affect the vascular tone. Run appropriate vehicle controls.
-
Tolerance: Prolonged exposure to organic nitrates can lead to the development of tolerance. Be mindful of the duration of the experiment and the time between cumulative additions to minimize the development of acute tolerance in the in vitro setting.
-
Data Normalization: To compare results between different tissues, it is important to normalize the relaxation responses to the maximal contraction induced by the chosen vasoconstrictor.
References
Application Notes and Protocols for the Preparation of Stable 1,2-Dinitroglycerin Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin (1,2-GDN) is a primary and pharmacologically active metabolite of nitroglycerin (GTN), a well-known vasodilator used in the treatment of angina pectoris. The therapeutic effects of GTN are mediated through the enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The bioactivation of GTN to NO is a complex process, with the formation of 1,2-GDN being a key step.[1][2] In cell culture-based research, 1,2-GDN is a valuable tool for investigating the downstream effects of NO signaling, independent of the enzymatic bioactivation of the parent compound.
These application notes provide detailed protocols for the preparation of stable solutions of 1,2-GDN suitable for use in a variety of cell culture-based assays. Due to the limited aqueous solubility and potential instability of 1,2-GDN, proper handling and solution preparation are critical for obtaining reliable and reproducible experimental results. The protocols outlined below are based on the known physicochemical properties of 1,2-GDN and its parent compound, nitroglycerin, and are intended to guide researchers in preparing solutions that maintain the stability and biological activity of the compound.
Physicochemical Properties and Stability Considerations
Understanding the properties of this compound is essential for its effective use in cell culture. While specific data for 1,2-GDN is limited, the properties of the closely related nitroglycerin provide valuable insights.
| Property | Value/Consideration | Source |
| Molecular Formula | C₃H₆N₂O₇ | N/A |
| Molecular Weight | 182.09 g/mol | N/A |
| Aqueous Solubility | Estimated to be low, similar to Nitroglycerin (0.138 g/100 mL at 20°C) | [3] |
| Recommended Solvent for Stock | Acetonitrile | [4] |
| Stability in Aqueous Solution | Sensitive to hydrolysis, particularly in alkaline conditions. More stable in neutral to weakly acidic pH (3-6).[5] | [5] |
| Adsorption | Prone to significant adsorption to plastic surfaces, especially polyvinyl chloride (PVC). | N/A |
| Storage of Stock Solution | Store at -20°C in a tightly sealed glass vial.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in Acetonitrile
This protocol describes the preparation of a high-concentration primary stock solution from a commercially available certified standard.
Materials:
-
This compound (certified reference solution, e.g., 1 mg/mL in acetonitrile)[4]
-
Anhydrous acetonitrile
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Analytical balance (if starting from solid)
-
Fume hood
Procedure:
-
Work in a fume hood. Acetonitrile is volatile and toxic.
-
If using a pre-made certified solution (e.g., 1 mg/mL), calculate the volume needed for your desired stock concentration. For a 10 mM stock (MW = 182.09 g/mol ), this is equivalent to 1.8209 mg/mL.
-
If starting with a solid, accurately weigh the required amount of this compound.
-
Transfer the 1,2-GDN to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous acetonitrile to achieve the final desired concentration of 10 mM.
-
Cap the vial tightly and vortex gently until the 1,2-GDN is completely dissolved.
-
Store the primary stock solution at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This protocol details the dilution of the primary stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
10 mM this compound primary stock solution in acetonitrile
-
Sterile, pre-warmed (37°C) cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile glass or polypropylene tubes (avoid PVC)
-
Calibrated micropipettes
Procedure:
-
Pre-warm the cell culture medium or buffer to 37°C to facilitate dissolution and prevent precipitation.
-
Perform serial dilutions in glass or polypropylene tubes. Due to the high potential for adsorption to plastics, it is critical to avoid using PVC labware.
-
To prepare a 1 mM intermediate stock: Dilute the 10 mM primary stock 1:10 in pre-warmed medium or buffer. For example, add 10 µL of the 10 mM stock to 90 µL of medium. Vortex gently immediately after addition.
-
To prepare the final working concentrations (e.g., 10-1000 µM): Further dilute the 1 mM intermediate stock into pre-warmed cell culture medium. For example, to make a 100 µM solution, add 10 µL of the 1 mM stock to 90 µL of medium.
-
Use the final working solutions immediately. Due to the potential for hydrolysis and adsorption, it is not recommended to store aqueous solutions of 1,2-GDN.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cellular responses.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Summary and Recommendations
-
Use Glassware: To minimize adsorption, use glass or polypropylene labware for all steps of solution preparation and storage. Avoid PVC-containing plastics.
-
Prepare Fresh: Aqueous working solutions of 1,2-GDN should be prepared fresh for each experiment and used immediately.
-
pH Considerations: Be mindful of the pH of your final cell culture medium, as alkaline conditions can accelerate the hydrolysis of 1,2-GDN.[5] Most standard cell culture media are buffered to a physiological pH (around 7.4), where the compound should be sufficiently stable for the duration of most experiments.
-
Solvent Control: When preparing working solutions, ensure that the final concentration of acetonitrile is compatible with your cell type and does not exceed cytotoxic levels (typically <0.1-0.5% v/v). Always include a vehicle control (cell culture medium with the same final concentration of acetonitrile) in your experiments.
-
Concentration Range: Based on studies with nitroglycerin, a starting concentration range of 10 µM to 1000 µM for 1,2-GDN is recommended for initial experiments.[6] The optimal concentration will depend on the specific cell type and the biological endpoint being measured.
By following these guidelines and protocols, researchers can prepare stable and reliable solutions of this compound to accurately investigate its role in nitric oxide signaling and other cellular processes.
References
- 1. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nitroglycerin - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. US4323577A - Aqueous solution of nitroglycerin - Google Patents [patents.google.com]
- 6. Nitroglycerin induces DNA damage and vascular cell death in the setting of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Enzymatic Synthesis of 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin (1,2-GDN) is a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). The enzymatic conversion of GTN to 1,2-GDN is a critical step in the bioactivation of this widely used anti-anginal agent. This process is predominantly catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[1][2][3][4][5][6][7][8] The selective synthesis of 1,2-GDN is of significant interest for experimental studies in pharmacology and drug metabolism, as it allows for the investigation of the specific downstream effects of this metabolite. These application notes provide a detailed protocol for the in vitro enzymatic synthesis of 1,2-GDN from GTN using ALDH2 for experimental applications.
Enzymatic Synthesis of this compound
The in vitro synthesis of 1,2-GDN is achieved through the enzymatic activity of aldehyde dehydrogenase 2 (ALDH2), which selectively metabolizes nitroglycerin (GTN) to 1,2-GDN and nitrite.[1][2][3][8] This reaction is dependent on the presence of a reducing thiol cofactor.[1]
Key Reaction Parameters
For successful and reproducible synthesis, several key parameters must be carefully controlled. The following table summarizes the critical components and conditions for the enzymatic reaction.
| Parameter | Recommended Value/Condition | Notes |
| Enzyme | Purified mitochondrial aldehyde dehydrogenase (ALDH2) | Commercially available or purified from a suitable source (e.g., bovine liver).[1] |
| Substrate | Glyceryl trinitrate (Nitroglycerin, GTN) | Use a high-purity source. |
| Substrate Concentration | 0.1 µM - 10 µM | The reaction is linear within this physiological range.[2] |
| Reducing Cofactor | Dithiothreitol (DTT) | Essential for enzyme activity. |
| Cofactor Concentration | 1-2 mM | |
| Buffer | Potassium phosphate buffer | 50 mM |
| pH | 7.4 | Mimics physiological conditions. |
| Other components | 3 mM MgCl₂, 1 mM NAD⁺, 0.1 mM DTPA | To ensure optimal enzyme function.[9] |
| Temperature | 37 °C | |
| Incubation Time | 1 - 10 minutes | Reaction time should be optimized based on desired yield and enzyme activity. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol details the steps for the enzymatic synthesis of 1,2-GDN from GTN.
Materials:
-
Purified mitochondrial aldehyde dehydrogenase (ALDH2)
-
Glyceryl trinitrate (GTN) solution
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Reaction tubes
-
Incubator or water bath at 37 °C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical standards for 1,2-GDN and 1,3-GDN
Procedure:
-
Prepare the Reaction Mixture: In a reaction tube, prepare the reaction mixture by adding the following components in order:
-
Potassium phosphate buffer (to final volume)
-
3 mM MgCl₂
-
1 mM NAD⁺
-
0.1 mM DTPA
-
2 mM DTT
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the purified ALDH2 enzyme to the reaction mixture. The amount of enzyme should be determined empirically for optimal yield.
-
Add Substrate: Start the enzymatic reaction by adding GTN to the desired final concentration (e.g., 2 µM).
-
Incubation: Incubate the reaction at 37 °C for a predetermined time (e.g., 10 minutes).
-
Terminate the Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and halt the reaction.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant, containing the synthesized 1,2-GDN, can then be collected for purification and analysis.
Protocol 2: Purification and Quantification of this compound
This protocol describes the purification and quantification of the synthesized 1,2-GDN.
Materials:
-
Supernatant from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector or Mass Spectrometer (MS)
-
Certified reference standards for 1,2-GDN and 1,3-GDN
Procedure:
-
Purification by HPLC:
-
Inject the supernatant from the synthesis reaction onto the HPLC system.
-
Develop a suitable gradient elution method to separate 1,2-GDN from unreacted GTN, 1,3-GDN, and other reaction components.
-
Collect the fraction corresponding to the retention time of the 1,2-GDN standard.
-
-
Quantification:
-
Generate a standard curve using certified reference standards of 1,2-GDN.
-
Analyze the purified 1,2-GDN fraction by HPLC with UV or MS detection.
-
Determine the concentration of 1,2-GDN in the sample by comparing its peak area to the standard curve.
-
-
Purity Assessment:
-
Assess the purity of the synthesized 1,2-GDN by analyzing the chromatogram for the presence of other peaks, particularly that of the 1,3-GDN isomer.
-
Visualizations
Enzymatic Synthesis Pathway
Caption: Enzymatic conversion of GTN to 1,2-GDN by ALDH2.
Experimental Workflow
References
- 1. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vasodilation Induced by 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin (1,2-GDN) is a primary active metabolite of the well-known vasodilator, glyceryl trinitrate (GTN).[1] Understanding its vasodilatory properties is crucial for comprehending the overall therapeutic effects of GTN and for the development of novel nitrate-based therapeutics. 1,2-GDN, like its parent compound, induces vasodilation through the release of nitric oxide (NO) or a related nitrosothiol, which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately causing smooth muscle relaxation and vasodilation. This document provides detailed application notes and protocols for measuring the vasodilatory effects of 1,2-GDN using established in vitro and in vivo techniques.
Signaling Pathway of this compound-Induced Vasodilation
The mechanism of 1,2-GDN-induced vasodilation follows the canonical nitric oxide-cGMP pathway. 1,2-GDN undergoes bioactivation within the vascular smooth muscle cells to release nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on this compound-Induced Vasodilation
The following table summarizes the quantitative data on the vasodilatory effects of this compound in comparison to its parent compound, Glyceryl Trinitrate (GTN).
| Compound | Technique | Vascular Bed | Species | Potency Metric | Value | Maximal Response (% Relaxation) | Reference |
| This compound | Dorsal Hand Vein Compliance | Human Vein | Human | ED50 (dose rate) | 43 ng/min | 100% | [3] |
| Glyceryl Trinitrate | Dorsal Hand Vein Compliance | Human Vein | Human | ED50 (dose rate) | 5.1 ng/min | 109% | [3] |
| This compound | Isolated Aortic Strips | Rabbit Aorta | Rabbit | Relative Potency | ~1/10th of GTN | Dose-dependent relaxation | [4] |
| Glyceryl Trinitrate | Isolated Aortic Rings | Rat Aorta | Rat | IC50 (Phase I) | 0.1 µM | Biphasic relaxation | [5] |
| Glyceryl Trinitrate | Isolated Aortic Rings | Rat Aorta | Rat | IC50 (Phase II) | 14 µM | Biphasic relaxation | [5] |
| Glyceryl Trinitrate | Isolated Aortic Rings | Rat Aorta | Rat | EC50 | 5.6 x 10⁻⁸ M | 111.7 ± 2.1% | [6] |
Experimental Protocols
In Vitro Method: Isolated Tissue Bath (Aortic Ring) Assay
This protocol describes the measurement of 1,2-GDN-induced vasodilation in isolated aortic rings, a robust and widely used ex vivo method.
Caption: Experimental workflow for the aortic ring assay.
Materials:
-
This compound solution
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (or other vasoconstrictor)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Dissection tools
-
Animal model (e.g., rat, rabbit)
Protocol:
-
Preparation of Aortic Rings:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension (e.g., 1-2 g) and allow the rings to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
-
Pre-contraction:
-
Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM), until a stable plateau is reached.
-
-
This compound Administration:
-
Once a stable contraction is achieved, add 1,2-GDN to the bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each concentration of 1,2-GDN as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of 1,2-GDN that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).
-
In Vivo Method: Intravital Microscopy of Cremaster Muscle Arterioles
This protocol describes the direct visualization and measurement of vasodilation in a microvascular bed using intravital microscopy. This technique allows for real-time assessment of arteriolar diameter changes in response to topical application of 1,2-GDN.
Caption: Experimental workflow for intravital microscopy.
Materials:
-
This compound solution
-
Anesthetic agent
-
Physiological salt solution
-
Intravital microscope with a video camera and recording system
-
Surgical instruments
-
Animal model (e.g., mouse, rat)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically prepare the cremaster muscle for observation. This involves making a small incision in the scrotum, exteriorizing the cremaster muscle, and pinning it over an optical pedestal on a specialized microscope stage.
-
Continuously superfuse the exposed tissue with a warmed (37°C), buffered physiological salt solution.
-
-
Microscopic Observation:
-
Place the animal on the stage of the intravital microscope.
-
Select a suitable arteriolar segment for study (typically 2nd or 3rd order arterioles).
-
Allow the preparation to stabilize for at least 30 minutes.
-
-
Baseline Measurement:
-
Record the baseline diameter of the selected arteriole for several minutes to ensure a stable baseline.
-
-
This compound Application:
-
Apply 1,2-GDN to the superfusion solution at various concentrations.
-
Alternatively, apply 1,2-GDN directly onto the tissue near the vessel of interest using a micropipette.
-
-
Data Acquisition and Analysis:
-
Continuously record the video images of the arteriole throughout the experiment.
-
Measure the arteriolar diameter offline using video analysis software at baseline and at the peak of the response to each concentration of 1,2-GDN.
-
Calculate the percentage change in diameter from baseline to determine the extent of vasodilation.
-
Construct concentration-response curves to determine the potency (EC₅₀) and efficacy (maximal vasodilation) of 1,2-GDN.
-
Conclusion
The techniques described in these application notes provide robust and reliable methods for characterizing the vasodilatory effects of this compound. The in vitro aortic ring assay is ideal for mechanistic studies and for determining the concentration-response relationship in a controlled environment. The in vivo intravital microscopy technique offers the advantage of observing vasodilation in a physiological setting, providing insights into the microcirculatory effects of 1,2-GDN. The choice of method will depend on the specific research question and the desired level of biological complexity. The provided protocols and data serve as a comprehensive guide for researchers investigating the vascular pharmacology of this compound.
References
- 1. litfl.com [litfl.com]
- 2. Mechanism of glyceryl trinitrate-induced vasodilation. I. Relationship between drug biotransformation, tissue cyclic GMP elevation and relaxation of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic relaxant curves to glyceryl trinitrate in rat aortic rings. Evidence for two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Application Notes and Protocols for 1,2-Dinitroglycerin (1,2-GDN) Delivery in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of 1,2-Dinitroglycerin (1,2-GDN) for in vivo animal studies. The following sections offer guidance on various delivery methods, quantitative data summary, and visualization of relevant biological pathways and experimental workflows.
Introduction
This compound (1,2-GDN) is a primary active metabolite of nitroglycerin (glyceryl trinitrate, GTN), a well-established vasodilator.[1] In preclinical research, the direct administration of 1,2-GDN is crucial for elucidating its specific pharmacological effects and mechanism of action, independent of the parent compound. This document outlines standardized procedures for intravenous, intraperitoneal, subcutaneous, and oral gavage delivery of 1,2-GDN in rodent models.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of 1,2-GDN and its parent compound, nitroglycerin, in various animal models. This data is essential for designing in vivo experiments and interpreting results.
Table 1: Pharmacokinetic Parameters of 1,2-GDN and Nitroglycerin in Rats
| Parameter | 1,2-GDN | Nitroglycerin (GTN) | Animal Model | Administration Route | Reference |
| Clearance (mL/min/kg) | 32.3 | --- | Sprague-Dawley Rat | Intravenous Infusion | [1] |
| Volume of Distribution (mL/kg) | 695 | --- | Sprague-Dawley Rat | Intravenous Infusion | [1] |
| Mean Residence Time (min) | 22.0 | --- | Sprague-Dawley Rat | Intravenous Infusion | [1] |
| Steady State Plasma Concentration (Css) | Reached at ~150 min | Reached at ~60 min | Conscious Dog | Intravenous Infusion | [2][3] |
Table 2: Recommended Administration Volumes and Needle Gauges for Rodents
| Route | Mouse | Rat |
| Intravenous (IV) | ||
| Volume | < 0.2 mL | 1-5 mL/kg (bolus) |
| Needle Gauge | 27-30 G | 23-25 G |
| Intraperitoneal (IP) | ||
| Volume | < 2-3 mL | 10-20 mL/kg |
| Needle Gauge | 25-27 G | 21-23 G |
| Subcutaneous (SC) | ||
| Volume | < 2-3 mL | 5-10 mL/kg |
| Needle Gauge | 25-27 G | 23-25 G |
| Oral Gavage (PO) | ||
| Volume | up to 10 mL/kg | up to 10 mL/kg |
| Needle Gauge | 18-20 G (bulb-tipped) | 16-18 G (bulb-tipped) |
Note: These are general guidelines. Actual volumes and needle sizes may vary based on the specific study protocol, animal size, and substance viscosity.[4][5]
Experimental Protocols
The following are detailed protocols for the preparation and administration of 1,2-GDN via various routes.
Protocol 1: Intravenous (IV) Administration in Rats
Materials:
-
This compound (1,2-GDN)
-
Sterile saline (0.9% NaCl)
-
Ethanol (optional, for initial dissolution)
-
Propylene glycol (optional, for initial dissolution)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 G)
-
Rat restrainer
-
Heat lamp (optional)
Procedure:
-
Preparation of 1,2-GDN Solution:
-
Due to its limited water solubility, 1,2-GDN may first need to be dissolved in a small amount of a biocompatible solvent like ethanol or propylene glycol.
-
A stock solution of nitroglycerin has been prepared by dissolving it in 27% alcohol and 73% propylene glycol, which was then further diluted in saline to a final concentration of 6% alcohol and 16% propylene glycol.[6] A similar approach can be adapted for 1,2-GDN.
-
The final solution should be sterile. Filter sterilization (0.22 µm filter) is recommended if not prepared aseptically.
-
The final concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg.[5]
-
-
Animal Preparation:
-
Place the rat in a suitable restrainer.
-
To facilitate vein visualization and cannulation, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.[7]
-
-
Administration:
-
Disinfect the lateral tail vein with 70% ethanol.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub or by gentle aspiration.
-
Inject the 1,2-GDN solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration in Rats
Materials:
-
1,2-GDN solution (prepared as in Protocol 1)
-
Sterile syringes (3 mL) and needles (23-25 G)
Procedure:
-
Animal Restraint:
-
Manually restrain the rat, ensuring a firm but gentle grip that exposes the abdomen. The animal should be positioned with its head slightly lower than its hindquarters to move the abdominal organs forward.[7]
-
-
Administration:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.[7]
-
Inject the 1,2-GDN solution. The maximum recommended volume is 10-20 mL/kg.[5]
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and observe for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Administration in Mice
Materials:
-
1,2-GDN solution (prepared as in Protocol 1)
-
Sterile syringes (1 mL) and needles (25-27 G)
Procedure:
-
Animal Restraint:
-
Grasp the loose skin over the shoulders (scruff) to restrain the mouse.
-
-
Administration:
-
Lift the skin to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the 1,2-GDN solution. The recommended volume is up to 2-3 mL.[4] For larger volumes, multiple injection sites should be used.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor the injection site for any swelling or irritation.
-
Protocol 4: Oral Gavage (PO) Administration in Mice
Materials:
-
1,2-GDN solution or suspension
-
Sterile water or appropriate vehicle
-
Flexible or bulb-tipped gavage needle (18-20 G)
-
Syringe (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a solution or a homogenous suspension of 1,2-GDN in a suitable vehicle (e.g., sterile water, saline, or a small percentage of a suspending agent like carboxymethylcellulose).
-
The volume should not exceed 10 mL/kg.[4]
-
-
Animal Restraint:
-
Restrain the mouse securely, holding the head and neck to keep them in a straight line with the body.
-
-
Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.[3]
-
Administer the 1,2-GDN solution slowly.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
1,2-GDN, as an active metabolite of nitroglycerin, is believed to exert its vasodilatory effects through the nitric oxide (NO) signaling pathway. Nitroglycerin is metabolized to release NO, which then activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in smooth muscle relaxation and vasodilation.[6] Additionally, some evidence suggests that nitroglycerin can activate endothelial nitric oxide synthase (eNOS) through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[8]
Figure 1: Nitric Oxide (NO) Signaling Pathway for Vasodilation.
Figure 2: PI3K/Akt Pathway in eNOS Activation.
Experimental Workflow
A typical in vivo study involving the administration of 1,2-GDN would follow the workflow outlined below.
Figure 3: General Workflow for an In Vivo 1,2-GDN Study.
References
- 1. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Effects of intraperitoneal nitroglycerin on the strength and healing attitude of anastomosis of rat intestines with ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. Chronic and intermittent administration of systemic nitroglycerin in the rat induces an increase in the gene expression of CGRP in central areas: potential contribution to pain processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo-release of nitroglycerin from a new transdermal therapeutic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying the Metabolism of 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin (1,2-GDN) is a primary and pharmacologically active metabolite of the vasodilator drug glyceryl trinitrate (GTN). Understanding the metabolic fate of 1,2-GDN is crucial for a comprehensive assessment of the therapeutic efficacy and safety profile of GTN. This document provides detailed experimental designs and protocols for researchers investigating the metabolism of 1,2-GDN. The protocols described herein cover in vitro metabolism studies using liver microsomes and hepatocytes, as well as analytical methods for the quantification of 1,2-GDN and its metabolites.
Metabolic Pathways of this compound
The metabolism of this compound is a complex process primarily occurring in the liver. Several enzyme systems are implicated in its biotransformation, including mitochondrial aldehyde dehydrogenase (mtALDH), glutathione S-transferases (GSTs), and cytochrome P450 (CYP) enzymes.[1] The metabolic cascade involves the sequential denitration of 1,2-GDN to mononitrate metabolites and eventually to glycerol.
The primary enzymatic pathway for the formation of 1,2-GDN from its parent compound, GTN, is catalyzed by mitochondrial aldehyde dehydrogenase (mtALDH).[2][3][4] This reaction is considered a key step in the bioactivation of GTN. While the primary focus of many studies has been the formation of dinitroglycerins from GTN, the subsequent metabolism of 1,2-GDN is also of significant interest. The metabolic pathways are depicted in the signaling pathway diagram below.
Caption: Metabolic pathway of Glyceryl Trinitrate (GTN) to its metabolites.
Data Presentation
Table 1: Enzyme Kinetic Parameters for the Formation of 1,2-GDN from GTN by Bovine Mitochondrial Aldehyde Dehydrogenase (mtALDH)
| Parameter | Value | Reference |
| Km (μM) | 11.98 ± 3.04 | [2][3][5] |
| Vmax (nmol/min per mg) | 3.03 ± 0.20 | [2][3][5] |
| Vmax with NAD+ (nmol/min per mg) | ~30 | [2][3][5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance (mL/min/kg) | 32.3 | [6] |
| Volume of Distribution (mL/kg) | 695 | [6] |
| Mean Residence Time (min) | 22.0 | [6] |
| Elimination Half-Life (min) | 36 | [7] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the metabolic stability of 1,2-GDN in liver microsomes.
Materials:
-
This compound
-
Pooled human or animal liver microsomes (e.g., rat, mouse)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., 1,3-Dinitroglycerin or a structurally similar compound)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 1,2-GDN in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of 1,2-GDN by diluting the stock solution with 0.1 M phosphate buffer to the desired concentrations (e.g., 1 µM).
-
Prepare a microsomal suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the 1,2-GDN working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be uniform across all wells (e.g., 200 µL).
-
Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate at 3000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS or GC-MS method (see Protocol 3) to quantify the remaining concentration of 1,2-GDN.
-
Caption: Workflow for in vitro metabolism of 1,2-GDN using liver microsomes.
Protocol 2: In Vitro Metabolism of this compound using Cultured Hepatocytes
This protocol allows for the investigation of both Phase I and Phase II metabolism of 1,2-GDN in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound
-
Acetonitrile (ice-cold)
-
Internal standard
-
CO2 incubator
-
Centrifuge
Procedure:
-
Cell Culture:
-
Thaw and plate hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer in a CO2 incubator at 37°C.
-
-
Incubation:
-
Prepare a working solution of 1,2-GDN in the hepatocyte culture medium.
-
Remove the old medium from the cells and add the medium containing 1,2-GDN.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect both the culture medium and the cells.
-
To the culture medium, add an equal volume of ice-cold acetonitrile with the internal standard.
-
Lyse the cells with a suitable buffer and then add ice-cold acetonitrile with the internal standard.
-
Centrifuge the samples to precipitate proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant from both the medium and cell lysate fractions by LC-MS/MS or GC-MS to determine the concentration of 1,2-GDN and its metabolites.
-
Protocol 3: Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 1,2-GDN and its potential metabolites.[8][9]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (to be determined by infusion of a standard)
-
Potential Metabolites (e.g., 1-GMN, 2-GMN): Precursor ions → Product ions
-
Internal Standard: Precursor ion → Product ion
-
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
Sample Preparation:
-
As described in Protocols 1 and 2.
Data Analysis:
-
Quantify the concentration of 1,2-GDN and its metabolites by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Caption: Workflow for LC-MS/MS analysis of 1,2-GDN and its metabolites.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the metabolism of this compound. By employing these methodologies, researchers can elucidate the metabolic pathways, identify the enzymes involved, and quantify the formation of various metabolites. This information is essential for a deeper understanding of the pharmacology of glyceryl trinitrate and its metabolites, ultimately contributing to the development of safer and more effective therapies for cardiovascular diseases.
References
- 1. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Dinitroglycerin in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin (1,2-GDN) is a primary active metabolite of the well-known vasodilator, nitroglycerin (glyceryl trinitrate, GTN).[1][2] While nitroglycerin has been a cornerstone in the treatment of angina pectoris and other cardiovascular conditions for over a century, its therapeutic effects are mediated through its biotransformation to active metabolites, including 1,2-GDN, which then elicit smooth muscle relaxation.[3][4] These application notes provide a comprehensive guide to the use of this compound in in vitro smooth muscle relaxation assays, detailing its mechanism of action, experimental protocols, and comparative data.
Understanding the pharmacological activity of 1,2-GDN is crucial for a complete comprehension of the therapeutic profile of nitroglycerin and for the development of novel nitrovasodilators. 1,2-GDN itself is a significant vasodilator, though it is recognized to be less potent than its parent compound.[1][5]
Mechanism of Action
The vasodilatory effect of this compound is mediated through the nitric oxide (NO) signaling pathway, which is a fundamental mechanism for regulating smooth muscle tone.[6][7] The process can be summarized in the following steps:
-
Nitric Oxide (NO) Release: this compound, like other organic nitrates, serves as a source of nitric oxide.
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into the smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.
-
Increased cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP lead to the activation of protein kinase G.
-
Smooth Muscle Relaxation: PKG activation initiates a cascade of phosphorylation events that ultimately decrease the intracellular calcium concentration and desensitize the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.
Signaling Pathway
Data Presentation
The following table summarizes the comparative potency of this compound and its parent compound, Nitroglycerin, in a human venous smooth muscle relaxation assay.
| Compound | ED50 (Dose rate for 50% max. vasodilation) | Maximum Vasodilation | Reference |
| Nitroglycerin | 5.1 ng/min | ~109% | [5] |
| This compound | 43 ng/min | ~100% | [5] |
| 1,3-Dinitroglycerin | 60 ng/min | ~106% | [5] |
ED50 values were determined using the dorsal hand vein compliance technique in healthy volunteers after preconstriction with phenylephrine.[5]
Experimental Protocols
This section outlines a general protocol for assessing the relaxant effects of this compound on isolated vascular smooth muscle, such as rat thoracic aorta, using an organ bath system.
Materials
-
This compound solution (commercially available, e.g., from Cerilliant or Sigma-Aldrich)[2][8]
-
Isolated smooth muscle tissue (e.g., thoracic aorta from a Wistar rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (or other contractile agonist like Norepinephrine)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory equipment (dissection tools, pipettes, etc.)
Experimental Workflow
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of any adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2.0 grams for rat aorta), with changes of the bathing solution every 15-20 minutes.
-
To check for tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). After the contraction stabilizes, wash the tissues and allow them to return to the baseline resting tension.
-
-
Experimental Protocol:
-
Pre-contraction: Add a concentration of a contractile agonist, such as phenylephrine (e.g., 1 µM), to produce a submaximal, stable contraction (typically 60-80% of the maximum KCl-induced contraction).
-
Cumulative Concentration-Response: Once a stable contractile plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath. Allow the response to each concentration to stabilize before adding the next. A typical concentration range to explore for 1,2-GDN would be from 10 nM to 100 µM.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension continuously using a data acquisition system.
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
From the curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
cGMP Measurement (Optional)
To further elucidate the mechanism of action, cGMP levels in the smooth muscle tissue can be measured.
-
Prepare aortic rings as described above and expose them to this compound at a specific concentration (e.g., the EC50) for a defined period.
-
Rapidly freeze the tissues in liquid nitrogen to stop the enzymatic reactions.
-
Homogenize the frozen tissues and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Compare the cGMP levels in the this compound-treated tissues to those in control tissues (treated with vehicle). An increase in cGMP levels would provide further evidence for the proposed mechanism of action.
Conclusion
This compound is a valuable tool for studying the pharmacology of nitrovasodilators and the NO-cGMP signaling pathway in smooth muscle. While it is a less potent vasodilator than nitroglycerin, its significant activity underscores the importance of metabolic activation in the therapeutic effects of organic nitrates. The protocols and information provided herein offer a solid foundation for researchers to investigate the smooth muscle relaxant properties of this compound and to explore its potential in various physiological and pathological contexts.
References
- 1. litfl.com [litfl.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. Comparative effects of glyceryl trinitrate on venous and arterial smooth muscle in vitro; relevance to antianginal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [sniv3r2.github.io]
- 7. droracle.ai [droracle.ai]
- 8. This compound 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 621-65-8 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Dinitroglycerin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,2-Dinitroglycerin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (1,2-GDN) is a dinitrate ester of glycerol. It is a major plasma metabolite of the pharmaceutical vasodilator Nitroglycerin (glyceryl trinitrate).[1][2][3] Its primary relevance in research and drug development is in studying the metabolism and therapeutic effects of nitroglycerin, particularly in the treatment of cardiovascular conditions like angina and chronic heart failure.[1][2][3][4]
Q2: What are the main synthetic routes to this compound?
A2: There are two primary approaches for obtaining this compound:
-
Enzymatic Synthesis: This method utilizes the enzyme mitochondrial aldehyde dehydrogenase (mtALDH) to selectively catalyze the formation of this compound from Glyceryl Trinitrate (Nitroglycerin).[5][6] This is the most specific method for producing the 1,2-isomer.[5][6]
-
Chemical Synthesis: This involves the direct nitration of glycerol. However, this method typically produces a mixture of mono-, di-, and trinitrated glycerols.[7][8] Selectively synthesizing the 1,2-dinitrate isomer is challenging and requires careful control of reaction conditions.[8] Another potential route is the nitration of glycidol.[9]
Q3: What are the critical safety precautions when working with this compound?
A3: this compound, like other nitrate esters, is a potentially explosive and hazardous compound. All operations should be performed by trained personnel.[9] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and chemical-resistant gloves.[9]
-
Preventing Explosions: Avoid shock, friction, and heat.[10] Use non-sparking tools and grounded equipment.[11] Work on a small scale, preferably behind a blast shield.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling hazardous vapors.
-
Storage: Store this compound in a cool, well-ventilated, and approved storage location, away from heat and ignition sources.[11] It is often stored as a dilute solution to reduce sensitivity.[4][10]
-
Emergency Procedures: Be familiar with emergency procedures, including evacuation routes and the location of safety showers and fire extinguishers. In case of a fire, do not attempt to fight it directly; evacuate the area and allow it to burn.[11]
Section 2: Synthesis and Purification Protocols
Experimental Protocol: General Nitration of Glycerol
While this protocol is for the synthesis of Nitroglycerin (Trinitrate), the formation of dinitrates is a known side reaction, particularly if the reaction conditions are not strictly controlled for complete nitration.
-
Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling in an ice bath. A common ratio is approximately 2 parts sulfuric acid to 1 part nitric acid by weight.[7]
-
Glycerol Addition: Cool the nitrating mixture to below 15°C. Slowly add glycerol dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 20-30°C.[11] This step is highly exothermic and requires careful temperature control.[12]
-
Reaction Quenching: After the glycerol addition is complete, continue stirring for a period (e.g., 3 hours at ambient temperature), then pour the reaction mixture onto crushed ice.[11]
-
Extraction: Extract the product from the aqueous mixture using a solvent like methylene chloride.[11]
-
Washing and Neutralization: Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic phase with a drying agent (e.g., MgSO₄) and then carefully remove the solvent under reduced pressure to obtain the crude product mixture.[11]
Purification Protocol: HPLC Separation of Dinitroglycerin Isomers
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying nitroglycerin and its metabolites, including 1,2- and 1,3-dinitroglycerin.
-
Column: A reverse-phase column, such as a C18 or CN column, is typically used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is a common mobile phase.[13][14][15] The exact ratio can be adjusted to optimize the separation of the isomers.
-
Detection: UV detection at a wavelength of 200-220 nm is suitable for these compounds.[13][14]
| Parameter | Condition 1 | Condition 2 |
| Column | Microparticulate reversed phase | C18 microporous silica |
| Mobile Phase | 60% Methanol in Water | 40% Methanol in Water |
| Flow Rate | 2 mL/min | Not Specified |
| Detection | 200 nm | 220 nm |
| Reference | [13] | [14] |
Section 3: Troubleshooting Guide
Q4: My reaction produced a low yield of dinitroglycerin. What could be the cause?
A4: Low yields can result from several factors:
-
Incomplete Reaction: The reaction time or temperature may have been insufficient.
-
Side Reactions: If the temperature was too high, oxidation of glycerol can occur, leading to the formation of byproducts and reducing the yield of the desired product.
-
Loss During Workup: Significant amounts of the product may be lost during the extraction and washing steps if the phases are not separated carefully or if emulsions form.
-
Incorrect Stoichiometry: The ratio of nitric acid to glycerol influences the degree of nitration. An insufficient amount of nitrating agent will result in a mixture of mono- and dinitrates.
Q5: I observed the evolution of brown fumes (NOx) and the formation of a black sludge during the synthesis. What went wrong?
A5: The evolution of brown nitrogen oxide fumes and the appearance of black sludge are indicative of a runaway reaction and decomposition. This is a dangerous situation that can lead to an explosion.
-
Cause: This is typically caused by poor temperature control, leading to localized hotspots where the nitric acid starts to oxidize the glycerol.[12] Insufficient stirring can also contribute to the formation of these hotspots.
-
Immediate Action: If this occurs, the reaction should be immediately quenched by pouring it into a large volume of cold water or onto ice. Evacuate the area if the reaction cannot be controlled.
-
Prevention: To prevent this, ensure vigorous stirring and slow, controlled addition of glycerol while maintaining a low reaction temperature (below 20°C).
Q6: How can I confirm the purity of my this compound sample and identify isomers?
A6: The purity and isomeric composition of your sample can be determined using a combination of analytical techniques:
-
HPLC: As detailed above, HPLC is an excellent method for separating and quantifying this compound, 1,3-Dinitroglycerin, and any remaining trinitroglycerin or mononitroglycerin.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and identify the different isomers based on their unique chemical shifts.
-
Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, mass spectrometry can confirm the molecular weight of the product and its fragments.
Section 4: Visual Guides
Caption: General workflow for the synthesis and purification of nitrated glycerols.
Caption: Decision tree for troubleshooting common issues in dinitroglycerin synthesis.
References
- 1. US4137255A - Process for separation of nitroglycerin from mixtures with diethylene glycol - Google Patents [patents.google.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. One-step synthesis of glycidol from glycerol - National Institute of Chemistry [ki.si]
- 4. This compound | 621-65-8 [chemicalbook.com]
- 5. pnas.org [pnas.org]
- 6. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US457002A - Process of making nitro-glycerine - Google Patents [patents.google.com]
- 8. US6362311B1 - Polymerization of poly(glycidyl nitrate) from high purity glycidyl nitrate synthesized from glycerol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 12. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 13. Specific high-performance liquid chromatographic assay for nitroglycerin in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic determination of nitroglycerin in sublingual, sustained-release, and ointment dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Technical Support Center: Optimizing Storage Conditions for 1,2-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on optimizing storage conditions to prevent the degradation of 1,2-Dinitroglycerin (1,2-DNG). As a primary metabolite and degradation product of Nitroglycerin, understanding its stability is crucial for accurate experimental outcomes and the development of stable pharmaceutical formulations.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, similar to its parent compound Nitroglycerin, is susceptible to degradation through several pathways:
-
Hydrolysis: This is a major degradation route, influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the nitrate ester bonds, leading to the formation of mononitroglycerin isomers and eventually glycerol.[1][2] The rate of hydrolysis is significant at low pH values and rapid in alkaline solutions.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of 1,2-DNG. The decomposition of nitroglycerin begins at temperatures between 50-60°C.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Therefore, it is crucial to protect 1,2-DNG from light.[1]
Q2: I am observing a rapid loss of this compound in my solution. What could be the cause?
A2: Rapid loss of 1,2-DNG in solution can be attributed to several factors:
-
Inappropriate pH: As an ester, 1,2-DNG is prone to hydrolysis. Check the pH of your solution. Acidic or alkaline conditions will significantly accelerate its degradation. For nitroglycerin, neutral to weakly acidic solutions (pH 3 to 5) have been shown to be stable for extended periods.[1]
-
Storage Temperature: High ambient temperatures will increase the rate of thermal degradation. Ensure your solutions are stored at the recommended refrigerated temperatures.
-
Container Material: 1,2-DNG, being a lipophilic molecule, can adsorb to certain types of plastic containers, particularly those made of polyvinyl chloride (PVC).[2][3][4] This sorption can lead to a significant decrease in the concentration of the analyte in solution.
-
Light Exposure: If your solutions are not protected from light, photodegradation may be occurring.
Q3: Can I store solutions of this compound in plastic containers?
A3: It is generally not recommended to store 1,2-DNG solutions in standard PVC plastic containers due to the high potential for sorption, which can lead to a significant loss of the compound from the solution.[2][3][4] Studies on nitroglycerin have shown extensive loss when in contact with PVC.[3][4] If plasticware is necessary, consider using polypropylene or polyethylene containers, which have been shown to have lower sorption potential for nitroglycerin.[1][5] However, glass containers are the most inert and are highly recommended for storing solutions of this compound to minimize sorption.[1]
Q4: How should I prepare my this compound solutions to ensure stability?
A4: To prepare stable solutions of 1,2-DNG, consider the following:
-
Solvent Selection: Use a high-purity solvent in which 1,2-DNG is stable. Acetonitrile is commonly used for analytical standards.
-
pH Control: If preparing aqueous solutions, buffer them to a weakly acidic pH (e.g., pH 4-5) to minimize hydrolysis.
-
Degassing: For long-term storage, consider degassing the solvent to remove dissolved oxygen, which can participate in oxidative degradation.
-
Container: Use glass vials, preferably amber-colored, to protect from light and prevent sorption.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in storage conditions (temperature fluctuations, light exposure), inconsistent preparation of solutions, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure precise control and monitoring of storage chambers for temperature and humidity.
-
Use calibrated equipment for solution preparation.
-
Validate your analytical method to ensure it is stability-indicating, accurate, and precise.
-
Always include control samples (stored under ideal conditions) in your experimental design.
-
Issue 2: Appearance of unknown peaks in chromatograms during stability analysis.
-
Possible Cause: These are likely degradation products of this compound or interactions with excipients.
-
Troubleshooting Steps:
-
Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their structural elucidation.
-
Evaluate the compatibility of 1,2-DNG with all components in the formulation.
-
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the known effects of various storage conditions on the stability of nitroglycerin and its dinitrate metabolites. While specific quantitative data for this compound is limited, the data for the parent compound provides valuable insights.
Table 1: Effect of pH on Nitroglycerin Hydrolysis
| pH Range | Stability of Nitroglycerin | Half-life (at 25°C) |
| < 3 | Significant hydrolysis | - |
| 3 - 5 | Stable | No loss observed over 136 days[1] |
| Neutral | Stable | Estimated to be in the order of years[6] |
| > 8 | Rapid hydrolysis | 37 days at pH 9[6] |
Table 2: Sorption of Nitroglycerin to Various Container Materials
| Container Material | Sorption Potential | % Loss Observed (in studies) | Recommended Use for 1,2-DNG |
| Glass | Very Low | Minimal | Highly Recommended |
| Polyvinyl Chloride (PVC) | High | Up to 57% in initial minutes[3] | Not Recommended |
| Polypropylene (PP) | Low | Lower sorption compared to PVC[4] | Acceptable Alternative |
| Polyethylene (PE) | Low | Lower sorption compared to PVC[4] | Acceptable Alternative |
| Polyolefin | Low | Higher plasma concentrations observed compared to PVC and PU[5] | Good Alternative |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your research and development.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Due to the rapid nature of base hydrolysis of esters, shorter time points are recommended.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at specified time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Also, expose a solution of 1,2-DNG (in a suitable solvent) to the same conditions.
-
Analyze the samples after the exposure period.
-
-
Photodegradation:
-
Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 or equivalent with a diode array detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Analyze a series of solutions of 1,2-DNG at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Mandatory Visualizations
Degradation Pathway of Nitroglycerin
References
- 1. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 4. Investigation into the sorption of nitroglycerin and diazepam into PVC tubes and alternative tube materials during application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacokinetic and pharmacodynamic properties of nitroglycerin according to the composition of the administration set: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Troubleshooting low yield in the enzymatic conversion to 1,2-Dinitroglycerin
Welcome to the technical support center for the enzymatic synthesis of 1,2-Dinitroglycerin (1,2-GDN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows to improve product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for the conversion of Glyceryl Trinitrate (GTN) to this compound (1,2-GDN)?
The enzymatic conversion of GTN to 1,2-GDN is primarily carried out by two key enzymes:
-
Mitochondrial Aldehyde Dehydrogenase (mtALDH): This enzyme acts as a nitrate reductase, specifically catalyzing the formation of 1,2-GDN and nitrite from GTN.[1][2][3] This pathway is crucial in the bioactivation of GTN in vascular smooth muscle.[1][2]
-
Old Yellow Enzyme (OYE): Homologs of this enzyme, such as PfvA and PfvC from Arthrobacter sp. JBH1, are capable of catalyzing the initial denitration of GTN to produce both 1,2-DNG and 1,3-DNG.[4]
Q2: I am observing a low yield of this compound. What are the potential causes?
Low yield in the enzymatic conversion to 1,2-GDN can stem from several factors. The most common issues are related to the enzyme's activity, the reaction conditions, or the stability of the substrate and cofactors. A systematic approach to troubleshooting is recommended.
Q3: How can I determine if my enzyme is active?
Enzyme inactivity is a primary suspect for low or no product formation. To verify enzyme activity:
-
Protein Purification: Confirm the successful expression and purification of the enzyme using SDS-PAGE.
-
Activity Assay: Perform an activity assay using a known standard to confirm the enzyme's functionality.
-
Proper Folding: Ensure the enzyme is correctly folded. If expressing the enzyme, consider using lower temperatures (e.g., 18-25°C) during expression.
Q4: What are the critical cofactors for this enzymatic reaction, and how do they impact yield?
Cofactors are essential for the catalytic activity of the enzymes involved in 1,2-GDN synthesis.
-
For mtALDH: The presence of a thiol cofactor, such as Dithiothreitol (DTT), is crucial as a reductant.[1] The addition of NAD+ can significantly increase the rate of 1,2-GDN formation.[3]
-
For OYE (PfvA and PfvC): These enzymes typically require an NADPH regenerating system, consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to sustain their activity.[4]
Depletion of these cofactors during the reaction can lead to a stall in product formation.
Q5: Can the reaction byproducts inhibit the enzyme?
Yes, product inhibition is a possibility. While the provided literature does not explicitly state that 1,2-GDN inhibits mtALDH or OYE, product inhibition is a common phenomenon in enzymatic reactions. If high concentrations of 1,2-GDN are being produced, it could potentially inhibit the enzyme, thus limiting the overall yield.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low product yield.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive Enzyme | - Verify protein expression and purification using SDS-PAGE.- Perform an activity assay with a known standard.- Ensure proper protein folding; consider expressing at a lower temperature. |
| Missing Cofactors | - For mtALDH, ensure the presence of a thiol reductant like DTT and consider adding NAD+.[1][3]- For OYE systems, ensure a robust NADPH regeneration system is in place.[4] | |
| Incorrect pH | - The optimal pH for mtALDH dehydrogenase activity is around 9.0.[3]- Verify and adjust the pH of your reaction buffer accordingly. | |
| Substrate Degradation | - Glyceryl trinitrate (GTN) can be unstable. Use freshly prepared or properly stored substrate. | |
| Low Yield with Significant Byproduct Formation (e.g., 1,3-DNG) | Suboptimal Enzyme Selection | - The regioselectivity of denitration can vary between enzymes. mtALDH is highly specific for the formation of 1,2-GDN.[1][3]- Some OYEs may produce a mixture of 1,2-DNG and 1,3-DNG.[4] Consider using an enzyme with higher regioselectivity. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Enzyme assays are often conducted at 30°C or 37°C.[1][4]- Adjust the substrate (GTN) concentration. | |
| Reaction Stops Prematurely | Enzyme Instability | - Determine the enzyme's half-life under your reaction conditions.- Consider adding fresh enzyme over the course of the reaction. |
| Depletion of Cofactors | - For reactions requiring NADPH, ensure the regeneration system is efficient and its components are not limiting. | |
| Change in pH | - Monitor the pH of the reaction over time, as the production of nitrite can alter the pH. Buffer the reaction appropriately. |
Data Presentation
Table 1: Key Experimental Parameters for Enzymatic 1,2-GDN Synthesis
| Parameter | mtALDH | OYE (PfvA/PfvC) |
| Substrate | Glyceryl Trinitrate (GTN) | Glyceryl Trinitrate (GTN) |
| Primary Product | 1,2-Glyceryl Dinitrate (1,2-GDN)[1][3] | This compound (1,2-DNG) and 1,3-Dinitroglycerin (1,3-DNG)[4] |
| Cofactors | Thiol reductant (e.g., DTT), NAD+[1][3] | NADPH regenerating system[4] |
| Optimal pH | ~9.0 (for dehydrogenase activity)[3] | Not specified, assays run in PBS buffer.[4] |
| Temperature | 37°C[1] | 30°C[4] |
| Km for GTN | 11.98 ± 3.04 µM (Bovine mtALDH)[3] | Not specified |
| Vmax | 3.03 ± 0.20 nmol/min per mg (Bovine mtALDH)[3] | Not specified |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 1,2-GDN using mtALDH
This protocol is adapted from studies on GTN biotransformation by mtALDH.[1]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a final volume of 1 ml:
-
100 mM Potassium Phosphate (KPi) buffer (pH 7.5)
-
0.5 mM EDTA
-
0.5 mM DTT
-
Purified mtALDH enzyme
-
-
Initiate Reaction: Add GTN to a final concentration of 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by placing the vessel on dry ice or in a 4°C bath.
-
Extraction: Extract GTN and its metabolites with 3 x 4 ml of ether. Pool the ether fractions.
-
Solvent Evaporation: Evaporate the solvent using a stream of nitrogen.
-
Analysis: Resuspend the residue and analyze the formation of 1,2-GDN using TLC-liquid scintillation spectrometry or other appropriate analytical methods.
Protocol 2: In Vitro Enzymatic Synthesis of Dinitroglycerin using OYE (PfvA/PfvC)
This protocol is based on the characterization of OYE homologs from Arthrobacter sp. JBH1.[4]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following:
-
Phosphate-buffered saline (PBS)
-
Purified PfvA or PfvC enzyme (25-100 µg/ml)
-
GTN (70 µM)
-
-
Initiate Reaction: Start the reaction by adding an NADPH regenerating system consisting of:
-
NADP+ (1 mM)
-
Glucose-6-phosphate (5 mM)
-
Glucose-6-phosphate dehydrogenase (5 Unit/mL)
-
-
Incubation: Incubate the reaction mixture at 30°C.
-
Sampling: Collect samples at appropriate time intervals.
-
Analysis: Analyze the samples for the presence of GTN, DNG, and MNG by HPLC.
Mandatory Visualization
Caption: Enzymatic conversion of GTN to 1,2-GDN.
Caption: Troubleshooting workflow for low 1,2-GDN yield.
References
How to avoid interference in mass spectrometry analysis of 1,2-Dinitroglycerin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the mass spectrometry analysis of 1,2-Dinitroglycerin (1,2-GDN).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 1,2-GDN, offering step-by-step solutions to identify and resolve sources of interference.
Issue 1: Poor Signal Intensity or No Signal for 1,2-GDN
Possible Causes and Solutions:
-
Suboptimal Ionization: 1,2-GDN is often analyzed in negative ion mode electrospray ionization (ESI). Ensure your mass spectrometer is set to the correct polarity.
-
Sample Degradation: Nitroglycerin and its metabolites can be unstable. Prepare samples fresh and store them at low temperatures (e.g., -80°C) until analysis.[1]
-
Adsorption to Glassware: Dinitroglycerins are known to adsorb to glass surfaces, leading to significant sample loss.[2] To mitigate this, use polypropylene vials or silanized glassware. Alternatively, adding triethylamine to the sample can help prevent adsorption.[2]
-
Incorrect Mobile Phase: The choice of mobile phase can significantly impact ionization efficiency. A common mobile phase for LC-MS analysis of dinitroglycerins is a gradient of water and methanol containing a small amount of ammonium chloride (e.g., 0.025 mM) to promote the formation of chloride adducts.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no 1,2-GDN signal.
Issue 2: Co-elution of 1,2-GDN and its Isomer 1,3-GDN
Problem: this compound and 1,3-Dinitroglycerin are structural isomers with the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone. Chromatographic separation is essential.
Solutions:
-
Optimize Chromatographic Conditions: Proper column selection and gradient optimization are crucial for separating these isomers. A C18 column is commonly used.[3] A slow, shallow gradient of methanol and water can effectively resolve the two peaks.
-
Method Validation: A liquid chromatographic-mass spectrometric method has been developed for the simultaneous determination of nitroglycerin and its active metabolites, 1,2-GDN and 1,3-GDN.[3] This method utilizes a linear gradient of water/methanol with 0.025 mM ammonium chloride on an Allure Aqueous C18 column.[3]
Logical Relationship for Isomer Separation:
Caption: Logical approach to resolving isomeric co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix interference when analyzing biological samples for 1,2-GDN?
A1: When analyzing biological samples such as plasma or urine, the most common sources of interference are endogenous components of the matrix itself.[4] Phospholipids are a major concern in plasma samples as they can co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate quantification.[4] Other potential interferences include other medications the subject may be taking or their metabolites.
Q2: How can I minimize matrix effects from biological samples?
A2: Effective sample preparation is key to minimizing matrix effects. Several techniques can be employed:
-
Protein Precipitation (PPT): A simple and common method, but it may not effectively remove phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample extract than PPT. A method for the analysis of nitroglycerin and its dinitrate metabolites in urine utilizes LLE.[5]
-
Solid-Phase Extraction (SPE): SPE can offer more selective removal of interferences compared to PPT and LLE.[4]
Comparison of Sample Preparation Techniques for Matrix Interference Reduction:
| Sample Preparation Technique | Phospholipid Removal | Protein Removal | Analyte Recovery |
| Protein Precipitation (PPT) | Low | High | Variable |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate to High |
| HybridSPE | High (>95%) | High | High |
Data summarized from a study on the reduction of matrix interference in biological analysis by LC-MS-MS.[4]
Q3: What are the typical mass-to-charge ratios (m/z) I should be monitoring for this compound?
A3: In negative ion mode ESI-MS, this compound (molecular weight: 182.09 g/mol ) is often detected as a chloride adduct [M+Cl]⁻ when ammonium chloride is used in the mobile phase.[3] Therefore, you would monitor for the m/z corresponding to the chloride adduct. It is also possible to monitor for the deprotonated molecule [M-H]⁻. In some cases, particularly with gas chromatography-mass spectrometry (GC-MS) with electron impact ionization, fragment ions are monitored. For nitroglycerin analysis, the [NO₂]⁺ ion at m/z 46 is often monitored.[6]
Experimental Workflow for Method Development:
Caption: General workflow for developing a robust LC-MS method for 1,2-GDN.
Experimental Protocols
Protocol 1: LC-MS Analysis of 1,2-GDN in Cell Culture Media
This protocol is adapted from a method for the simultaneous determination of nitroglycerin and its dinitrate metabolites.[3]
1. Sample Preparation: a. Collect cell culture media samples. b. If necessary, dilute the samples with an equal volume of a 50:50 methanol/water solution containing a suitable internal standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate).[1] c. Centrifuge the samples to remove any particulates.
2. LC-MS System:
- LC System: HPLC system capable of gradient elution.
- Column: Allure Aqueous C18, 100 mm x 2.1 mm.[3]
- Mobile Phase A: Water with 0.025 mM Ammonium Chloride.[3]
- Mobile Phase B: Methanol with 0.025 mM Ammonium Chloride.[3]
- Gradient: A linear gradient appropriate to separate 1,2-GDN from 1,3-GDN and other components.
- Flow Rate: As recommended for the column diameter.
- Injection Volume: 5-20 µL.
3. Mass Spectrometer:
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitored Transitions: Determine the appropriate precursor and product ions for 1,2-GDN (e.g., monitoring the chloride adduct and its fragments).
Protocol 2: GC-MS Analysis of Dinitroglycerins in Urine
This protocol is based on a method for the determination of nitroglycerin and its dinitrate metabolites in urine.[5]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a urine sample, add an appropriate internal standard. b. Perform liquid-liquid extraction using a suitable organic solvent. c. Evaporate the organic layer to dryness under a stream of nitrogen. d. Reconstitute the residue in a small volume of a suitable solvent for GC injection.
2. GC-MS System:
- GC System: Gas chromatograph with a capillary column suitable for the analysis of nitroaromatic compounds.
- Injector: Split/splitless injector.
- Carrier Gas: Helium.
- Oven Temperature Program: A program that allows for the separation of 1,2-GDN and 1,3-GDN.
3. Mass Spectrometer:
- Ionization Source: Negative Ion Chemical Ionization (NICI).[5]
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nitroglycerin and its dinitrate metabolites by capillary gas chromatography with electron-capture detection. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dinitroglycerin (1,2-DNG) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,2-Dinitroglycerin (1,2-DNG) in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1,2-DNG in aqueous solutions?
A1: The stability of 1,2-DNG in aqueous solutions is primarily influenced by pH, temperature, and the presence of enzymes. Like its parent compound, nitroglycerin (GTN), 1,2-DNG is susceptible to hydrolysis, especially under alkaline conditions.[1] Elevated temperatures can also accelerate its degradation.[2][3] In biological assays, enzymatic degradation by enzymes such as mitochondrial aldehyde dehydrogenase (mtALDH) and old yellow enzymes (OYEs) can lead to the formation of mononitrate metabolites.[4][5][6]
Q2: What is the expected degradation pathway of 1,2-DNG in aqueous solutions?
A2: 1,2-DNG in aqueous solutions can degrade through both chemical hydrolysis and enzymatic pathways. Chemical hydrolysis, particularly in alkaline solutions, can lead to the formation of mononitroglycerin isomers (1-mononitroglycerin and 2-mononitroglycerin) and eventually glycerol.[7] Enzymatic degradation, a key consideration in biological assays, also results in the stepwise denitration to mononitroglycerin isomers.[6]
Q3: What are the ideal storage conditions for aqueous solutions of 1,2-DNG to be used in assays?
A3: To ensure stability, aqueous solutions of 1,2-DNG should be stored at refrigerated temperatures (2-8°C).[8] The pH of the solution should be maintained in the neutral to weakly acidic range (pH 3-5) to minimize hydrolysis.[1] Solutions should be stored in tightly sealed glass containers to prevent loss due to sorption to plastic surfaces and to minimize evaporation.[9][10] For long-term storage, freezing (-20°C) is recommended.[8]
Q4: Can I use plastic containers to store my 1,2-DNG solutions?
A4: It is generally not recommended to store 1,2-DNG solutions in plastic containers, especially those made of polyvinyl chloride (PVC), due to the risk of sorption, where the compound adheres to the plastic surface, leading to a decrease in its concentration in the solution.[10] If plastic must be used, polypropylene or polyethylene containers are preferred as they exhibit lower sorption compared to PVC.[8][9] However, glass remains the material of choice for optimal stability.
Troubleshooting Guide
Issue 1: I am seeing a continuous decrease in my 1,2-DNG concentration in my aqueous standards over a short period.
-
Question: What could be causing the rapid degradation of my 1,2-DNG standards?
-
Answer:
-
Check the pH of your solution: Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of 1,2-DNG.[1] Ensure your aqueous solution is buffered to a neutral or slightly acidic pH (3-5).
-
Verify storage temperature: Elevated temperatures will increase the rate of degradation. Store your solutions at 2-8°C for short-term use and frozen for long-term storage.[8]
-
Evaluate your container type: If you are using plastic containers, especially PVC, your 1,2-DNG may be adsorbing to the container walls. Switch to glass vials for storage.[10]
-
Issue 2: My 1,2-DNG peak area is inconsistent in my HPLC analysis.
-
Question: Why am I observing variability in my 1,2-DNG peak areas during HPLC analysis?
-
Answer:
-
Sample solvent strength: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion and variability. If possible, dissolve your sample in the mobile phase.
-
Incomplete dissolution: Ensure your 1,2-DNG is fully dissolved in the aqueous solution before injection. Sonication can aid in dissolution.
-
Adsorption to HPLC system components: Although less common with modern HPLC systems, adsorption to tubing or other components can occur. Priming the system with a high-concentration standard can sometimes help passivate active sites.
-
Injector issues: A faulty injector rotor seal can lead to variable injection volumes and consequently, inconsistent peak areas.
-
Issue 3: I am observing extra peaks in the chromatogram of my 1,2-DNG sample.
-
Question: What are these unexpected peaks in my 1,2-DNG chromatogram?
-
Answer:
-
Degradation products: The extra peaks are likely the degradation products of 1,2-DNG, which include 1-mononitroglycerin and 2-mononitroglycerin.[6] This indicates that your solution is not stable under the current storage or experimental conditions.
-
Impurities in the standard: Ensure you are using a certified reference standard of 1,2-DNG. If not, the additional peaks could be impurities from the synthesis of the compound.
-
Data Presentation
The stability of dinitroglycerin is closely related to its parent compound, nitroglycerin. The following tables summarize the stability of nitroglycerin in aqueous solutions under various conditions, which can be used as a guideline for 1,2-DNG.
Table 1: Effect of pH on Nitroglycerin Stability in Aqueous Solution
| pH | Storage Condition | Stability | Reference |
| 3 to 5 | Room Temperature | No loss observed over 136 days | [1] |
| Low pH | Not specified | Significant hydrolysis | [1] |
| Alkaline | Not specified | Rapid hydrolysis | [1] |
Table 2: Effect of Temperature on Nitroglycerin Stability in Aqueous Solution
| Temperature | Storage Duration | Concentration Loss | Reference |
| Room Temperature | 3 months | 20% | [10] |
| Refrigerated | 6 months | No significant decrease | [10] |
| 6 to 38°C | 24 hours | Maximum loss of 18% | [10] |
Table 3: Effect of Container Material on Nitroglycerin Stability
| Container Material | Storage Duration | Concentration Loss | Reference |
| Glass | 6 months (refrigerated) | No significant decrease | [10] |
| Plastic (PVC) bags | Not specified | Significant sorption | [10] |
| Polypropylene syringes | 24 hours (25°C) | No drug loss | [11] |
| Polyolefin | 1 month | No significant changes | [9] |
Experimental Protocols
Protocol for Preparation of Stable 1,2-DNG Aqueous Standard Solutions
-
Materials:
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer (pH 4.5)
-
Class A volumetric flasks (glass)
-
Amber glass vials with PTFE-lined caps
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh a suitable amount of 1,2-DNG reference standard.
-
Dissolve the standard in a minimal amount of acetonitrile in a glass volumetric flask.
-
Dilute to the final volume with acetonitrile and mix thoroughly. This stock solution in acetonitrile is relatively stable when stored at -20°C.
-
-
Procedure for Aqueous Working Standards:
-
Perform serial dilutions of the stock solution with the phosphate buffer (pH 4.5) to achieve the desired concentrations for your assay.
-
Prepare these aqueous working standards fresh daily if possible.
-
If short-term storage is necessary, store the aqueous standards in amber glass vials at 2-8°C for no longer than 24 hours.
-
Protocol for HPLC Quantification of 1,2-DNG
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the prepared 1,2-DNG standards in increasing order of concentration to generate a calibration curve.
-
Inject the unknown samples.
-
Bracket the sample injections with standard injections to monitor for any drift in instrument response.
-
Visualizations
References
- 1. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroglycerin stability in polyethylene glycol 400 and povidone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmajopen.ca [cmajopen.ca]
- 4. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of nitroglycerin solutions in polyolefin and glass containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of intravenous nitroglycerin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1,2-Dinitroglycerin in Biological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1,2-Dinitroglycerin (1,2-GDN) in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,2-GDN) and why is its solubility in biological buffers a concern?
A1: this compound (1,2-GDN) is a primary metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN).[1][2][3] It contributes to the overall therapeutic effects of nitroglycerin.[4] Like many organic nitrate esters, 1,2-GDN is a lipophilic molecule, which can lead to poor solubility in aqueous biological buffers such as phosphate-buffered saline (PBS) or cell culture media. This poor solubility can be a significant hurdle in pre-clinical research and drug development, leading to challenges in conducting in vitro assays, achieving desired therapeutic concentrations, and obtaining reliable experimental data.[5][6]
Q2: What are the common signs of poor 1,2-GDN solubility in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Precipitate formation: A visible solid (precipitate) appears in your buffer after adding 1,2-GDN.
-
Cloudy or hazy solutions: The buffer solution becomes turbid or opalescent.
-
Inconsistent results: High variability in your experimental data between replicates.
-
Low bioactivity: The observed biological effect is lower than expected, potentially due to a lower-than-intended concentration of dissolved 1,2-GDN.
Q3: What are the general strategies to improve the solubility of poorly soluble compounds like 1,2-GDN?
A3: Several strategies can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modification techniques.[7][8]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance.
-
Chemical Modifications: These approaches involve the use of excipients or altering the solvent properties.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[12]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7][10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with poorly soluble drugs.[5][10]
-
pH adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[5][7][13]
-
Troubleshooting Guide
This guide provides specific troubleshooting steps for common solubility issues encountered with 1,2-GDN.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding 1,2-GDN stock to buffer. | The concentration of 1,2-GDN exceeds its solubility limit in the final buffer. The organic solvent from the stock solution is causing the drug to crash out. | - Increase the proportion of co-solvent in the final solution. - Use a surfactant to aid in solubilization. - Prepare a more dilute stock solution. - Add the stock solution to the buffer slowly while vortexing. |
| Solution is initially clear but becomes cloudy over time. | The 1,2-GDN is slowly precipitating out of the solution, indicating thermodynamic instability. | - Consider using a different co-solvent or a combination of co-solvents. - Incorporate a stabilizing agent like a polymer or cyclodextrin. - Prepare fresh solutions immediately before use. |
| Inconsistent results in cell-based assays. | The actual concentration of dissolved 1,2-GDN varies between wells or experiments. The compound may be adsorbing to plasticware. | - Visually inspect each well for any signs of precipitation before and during the experiment. - Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). - Use pre-solubilized formulations (e.g., with cyclodextrins). |
| Low or no biological activity observed. | The concentration of solubilized 1,2-GDN is below the effective concentration. | - Increase the solubility using one of the methods described in the FAQs and Protocols sections. - Quantify the actual concentration of dissolved 1,2-GDN in your final buffer using an appropriate analytical method (e.g., HPLC). |
Experimental Protocols
Protocol 1: Solubilization of 1,2-GDN using a Co-solvent System
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to enhance the solubility of 1,2-GDN in a biological buffer.
Materials:
-
This compound (1,2-GDN)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Target biological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of 1,2-GDN.
-
Dissolve the 1,2-GDN in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the 1,2-GDN is completely dissolved by vortexing. This stock solution should be stored at -20°C.
-
-
Prepare the Working Solution:
-
Warm the stock solution to room temperature.
-
Perform serial dilutions of the stock solution into the target biological buffer.
-
Crucially, add the 1,2-GDN stock solution to the buffer in small aliquots while vigorously vortexing the buffer. This helps to prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Observation and Filtration:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, it can be filtered through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will reduce the actual concentration of the drug if it has precipitated.
-
Protocol 2: Solubilization of 1,2-GDN using Cyclodextrins
This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with 1,2-GDN, thereby increasing its aqueous solubility.
Materials:
-
This compound (1,2-GDN)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target biological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Orbital shaker or sonicator
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in the target biological buffer at a desired concentration (e.g., 1-10% w/v). Gently warm the solution if necessary to dissolve the cyclodextrin completely.
-
-
Complexation of 1,2-GDN:
-
Add an excess amount of 1,2-GDN powder directly to the HP-β-CD solution.
-
Incubate the mixture for several hours (e.g., 2-24 hours) at room temperature on an orbital shaker or in a sonicator bath. This facilitates the formation of the inclusion complex.
-
-
Removal of Excess Drug:
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved 1,2-GDN.
-
-
Collection and Sterilization:
-
Carefully collect the supernatant, which contains the solubilized 1,2-GDN-cyclodextrin complex.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
-
Quantification:
-
It is highly recommended to determine the final concentration of 1,2-GDN in the solution using a suitable analytical method like HPLC.
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Drugs
| Method | Mechanism | Advantages | Disadvantages | Typical Excipients |
| Co-solvency | Increases solubility by reducing the polarity of the solvent. | Simple to prepare; effective for many lipophilic compounds. | Potential for solvent toxicity in biological systems; risk of drug precipitation upon dilution.[6] | DMSO, Ethanol, Polyethylene Glycol (PEG) 300/400. |
| Surfactants | Form micelles that encapsulate the drug.[10] | High solubilization capacity for very poorly soluble drugs. | Can interfere with biological assays; potential for cell toxicity. | Polysorbates (Tween®), Sorbitan esters (Span®), Cremophor®. |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[5] | Low toxicity; can improve drug stability. | Limited by the stoichiometry of complexation; can be expensive. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| pH Adjustment | Increases the ionization of the drug, which is typically more soluble.[13] | Simple and cost-effective. | Only applicable to ionizable drugs; risk of precipitation if the pH changes; potential for drug degradation at extreme pHs.[12] | Buffers (phosphate, citrate), acids, bases. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[13] | Can significantly enhance dissolution rate and bioavailability.[5] | Can be complex to prepare and characterize; potential for physical instability (recrystallization). | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC). |
Visualizations
Caption: Experimental workflow for solubilizing 1,2-GDN.
Caption: Troubleshooting flowchart for 1,2-GDN solubility.
Caption: Simplified NO signaling pathway for vasodilators.
References
- 1. This compound 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 621-65-8 [sigmaaldrich.com]
- 2. cerilliant.com [cerilliant.com]
- 3. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of nitroglycerin by capillary gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. agnopharma.com [agnopharma.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Handling and Disposal of 1,2-Dinitroglycerin Waste
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the safe handling and disposal of 1,2-Dinitroglycerin (1,2-DNG) waste in a research and drug development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a nitrate ester and shares many of the hazards of more well-known compounds like nitroglycerin. The primary hazards include:
-
Explosive Instability: While less sensitive than trinitroglycerin, dinitroglycerin is still an energetic material that can be sensitive to shock, friction, and heat.[1][2]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[2]
-
Flammability: Although not its primary hazard, it can be combustible.
Q2: What immediate steps should be taken in case of a this compound spill?
A2: In the event of a spill, prioritize safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Q3: Can I dispose of this compound waste down the drain?
A3: No. Due to its reactivity and toxicity, this compound waste should never be disposed of down the drain. This can lead to environmental contamination and potentially create explosive conditions in the drainage system. All waste must be collected and treated as hazardous chemical waste.
Q4: Is it safe to store this compound waste for extended periods?
A4: It is not recommended to store this compound waste for long periods. The stability of nitrate esters can decrease over time, especially if contaminated with other substances. It is best practice to treat and dispose of the waste in a timely manner. If temporary storage is necessary, store it in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete neutralization of waste (as indicated by a positive spot test for energetic materials). | Insufficient amount of hydrolyzing agent (e.g., NaOH).Reaction time was too short.Reaction temperature was too low. | Add additional hydrolyzing agent and continue the reaction.Extend the reaction time, monitoring periodically for completion.If safe to do so, gently warm the reaction mixture to increase the rate of hydrolysis. |
| Precipitate forms during the neutralization process. | The solvent used for the 1,2-DNG waste is not miscible with the aqueous hydrolysis solution.A salt of a contaminant has precipitated out of solution. | Ensure vigorous stirring to maintain a homogenous mixture.If the precipitate does not interfere with the neutralization, it can be filtered off after the reaction is complete and disposed of as solid hazardous waste. |
| The pH of the waste solution does not remain alkaline during treatment. | The 1,2-DNG waste stream is acidic or contains acidic contaminants that are neutralizing the base. | Add more of the alkaline solution until the pH is stabilized in the desired range (pH > 12). |
| Discoloration of the reaction mixture. | This can be a normal part of the decomposition process as various organic intermediates are formed. | As long as the reaction is not showing signs of uncontrolled exotherm or gas evolution, this is generally not a cause for concern. Continue to monitor the reaction. |
Quantitative Data on Alkaline Hydrolysis of Related Compounds
The following table summarizes kinetic data for the alkaline hydrolysis of glyceryl nitrate esters, which can serve as an approximation for the behavior of this compound.
| Compound | Reaction Conditions | Reaction Order | Rate Constant (k) | Reference |
| Glyceryl Trinitrate (TNG) | Aqueous Calcium Hydroxide, 25°C | Second Order | Not specified | [3] |
| 1,2-Glyceryl Dinitrate (1,2-DNG) | Aqueous Calcium Hydroxide, 25°C | Second Order | Not specified | [3] |
| 1,3-Glyceryl Dinitrate (1,3-DNG) | Aqueous Calcium Hydroxide, 25°C | Second Order | Not specified | [3] |
| Nitroglycerin | Aqueous KOH | Pseudo-unimolecular | Apparent bimolecular constant k₂ = 0.021 L mol⁻¹ s⁻¹ | [1] |
Note: The rate of hydrolysis is dependent on factors such as temperature, pH, and the specific alkaline agent used.[1][2][4]
Experimental Protocol: Lab-Scale Alkaline Hydrolysis of this compound Waste
This protocol describes a method for the chemical neutralization of this compound waste in a laboratory setting.
! IMPORTANT ! This procedure should be performed in a certified chemical fume hood. Appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials:
-
This compound waste solution (in a compatible solvent like ethanol or acetonitrile)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Preparation: Place the large beaker in an ice bath on a stir plate within a fume hood.
-
Dilution: Slowly add the this compound waste solution to the beaker while stirring. If the waste is in a non-polar solvent, add a co-solvent like ethanol to aid miscibility with the aqueous base.
-
Neutralization: While continuing to stir and maintaining a low temperature with the ice bath, slowly add the sodium hydroxide solution to the waste. Monitor the temperature of the reaction mixture closely. If the temperature begins to rise significantly, pause the addition of the base until it cools.
-
pH Adjustment: Continue adding the base until the pH of the solution is greater than 12.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Verification (Optional but Recommended): If facilities are available, take a small aliquot of the reaction mixture, neutralize it, and test for the presence of energetic material using a suitable method (e.g., a negative Greiss test for nitrites can indicate the completion of one of the degradation pathways).
-
Final Neutralization: After the reaction is complete, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid). Monitor for any gas evolution or temperature increase.
-
Disposal: Transfer the final neutralized solution to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
Diagrams
Caption: Workflow for the safe, lab-scale neutralization of this compound waste.
Caption: Decision-making flow for handling and disposing of this compound waste.
References
Technical Support Center: Minimizing Adsorption of 1,2-Dinitroglycerin to Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the adsorption of 1,2-Dinitroglycerin (1,2-GDN) to laboratory ware. Adsorption can lead to significant loss of the analyte, resulting in inaccurate experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (1,2-GDN) concentration lower than expected in my samples?
A1: Loss of 1,2-GDN is a common issue, often due to its adsorption to the surfaces of laboratory equipment. This is particularly problematic at low concentrations. The chemical nature of 1,2-GDN, a dinitrate ester, makes it prone to interacting with various surfaces, especially plastics.
Q2: What types of labware are most problematic for 1,2-GDN adsorption?
A2: Plastics, especially polyvinyl chloride (PVC), are known to cause significant adsorption of related compounds like nitroglycerin. Polypropylene (PP) and polyethylene (PE) also show a higher tendency for adsorption compared to glass. Untreated borosilicate glass can also adsorb 1,2-GDN, although generally to a lesser extent than plastics.
Q3: How can I prevent or minimize the adsorption of 1,2-GDN to my labware?
A3: Several strategies can be employed:
-
Material Selection: Prioritize borosilicate glassware over plasticware. If plastic is unavoidable, prefer polypropylene or polyethylene over PVC.
-
Surface Treatment: Silanize glassware to create a hydrophobic surface that repels the analyte.
-
Solvent Choice: The choice of solvent can influence adsorption. Acetonitrile is often preferred over methanol for organic nitrates.
-
Passivation: For stainless steel components in your experimental setup, passivation can help to create a more inert surface.
-
Use of Additives: In some analytical methods for related nitro compounds, the addition of a small amount of a competing agent, such as triethylamine, to the sample or solvent has been shown to reduce adsorption to glassware.
Q4: Is there a difference between clear and amber glassware in terms of adsorption?
A4: While the color of the glass itself does not directly impact adsorption, amber glass is crucial for protecting light-sensitive compounds like 1,2-GDN from degradation.[1][2] For analytical accuracy, using amber borosilicate glassware is recommended to prevent both photodegradation and minimize adsorption.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of 1,2-GDN solutions.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of 1,2-GDN after sample preparation | Adsorption to plastic centrifuge tubes, pipette tips, or vials. | Switch to silanized glass centrifuge tubes and vials. Use polypropylene pipette tips and minimize contact time. Consider pre-rinsing tips with the sample solvent. |
| Adsorption to untreated glassware. | Implement a glassware silanization protocol. (See Detailed Experimental Protocols section). | |
| Inappropriate solvent choice. | Use acetonitrile as the primary solvent. If aqueous solutions are necessary, minimize the contact time with labware and use silanized glass. | |
| Inconsistent or non-reproducible results | Variable adsorption across different batches of labware. | Standardize your labware and implement a consistent cleaning and surface treatment protocol for all experiments. |
| Leaching of contaminants from plasticware that interfere with analysis. | Use high-quality, solvent-resistant plastics (if glass is not an option) and perform blank runs to check for leachable interfering substances. | |
| Analyte peak tailing in chromatography | Adsorption to active sites on the GC liner or column. | Use a deactivated or silanized GC liner. Ensure the column is properly conditioned. |
Data Presentation: Labware Material and Solvent Effects
Due to a lack of specific quantitative data for this compound, this table provides a qualitative and semi-quantitative comparison based on data for the closely related compound, nitroglycerin, and general principles of organic nitrate adsorption.
| Labware Material | Adsorption Potential | Recommendation |
| Polyvinyl Chloride (PVC) | Very High | Avoid. Known to cause significant loss of nitroglycerin.[3] |
| Polypropylene (PP) | Moderate to High | Use with caution for short-term storage or transfers if glass is not feasible. Shows lower sorption than PVC. |
| Polyethylene (PE) | Moderate to High | Use with caution for short-term storage or transfers if glass is not feasible. Shows lower sorption than PVC. |
| Untreated Borosilicate Glass | Low to Moderate | Good alternative to plastics, but surface treatment is recommended for trace analysis. |
| Silanized Borosilicate Glass | Very Low | Highly Recommended. Creates a hydrophobic surface that significantly reduces adsorption.[4][5] |
| Stainless Steel (Untreated) | Variable | Potential for adsorption, especially if the surface is not clean or has free iron. |
| Passivated Stainless Steel | Low | Recommended for any stainless steel parts that come into contact with the 1,2-GDN solution.[6][7] |
| Solvent | Effect on Adsorption | Recommendation |
| Acetonitrile | Generally lower adsorption of organic nitrates compared to more protic solvents. It has a higher elution strength in reversed-phase chromatography. | Preferred solvent for stock solutions and mobile phases. |
| Methanol | Can lead to greater adsorption on certain surfaces due to its protic nature and hydrogen bonding capabilities. | Use with caution, especially with untreated surfaces. |
| Water | High potential for adsorption of organic nitrates from aqueous solutions onto hydrophobic surfaces. | If aqueous solutions are required, use silanized glassware and minimize contact time. |
Experimental Protocols
Protocol 1: Silanization of Glassware (Dichlorodimethylsilane Method)
This protocol describes a common method for silanizing glassware to reduce the adsorption of 1,2-GDN.
Materials:
-
Dichlorodimethylsilane (5% solution in a dry, inert solvent like heptane or toluene)
-
Dry Toluene
-
Dry Methanol
-
Acetone
-
Detergent and distilled water
-
Oven
-
Fume hood
Procedure:
-
Cleaning: Thoroughly wash the glassware with water and detergent. Rinse with tap water, followed by a thorough rinse with distilled water.
-
Drying: Dry the glassware completely in an oven at >100°C overnight. It is crucial that the glassware is free of any moisture.
-
Silanization (in a fume hood): a. Allow the glassware to cool to room temperature in a desiccator. b. Fill the vessel to about one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane or toluene. c. Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted with the solution. d. Pour out the silanizing solution. This solution can be reused a few times.
-
Rinsing (in a fume hood): a. Rinse the glassware three times with dry toluene to remove excess silanizing agent. b. Fill the vessel to about one-third of its volume with methanol and shake for 15 minutes. This step is to cap any unreacted silanol groups. c. Pour out the methanol and rinse thoroughly with fresh methanol, followed by a final rinse with acetone to facilitate drying.
-
Final Drying: Allow the glassware to air dry in the fume hood, or for faster drying, place it in an oven at a temperature below the boiling point of the final rinsing solvent until dry.
Protocol 2: Passivation of Stainless Steel Labware
This protocol is for treating stainless steel surfaces to enhance their corrosion resistance and reduce surface activity.
Materials:
-
Degreaser or laboratory detergent
-
Nitric acid (20-50% by volume) or Citric acid (4-10% by weight) solution
-
Distilled water
Procedure:
-
Cleaning: Thoroughly clean the stainless steel parts with a degreaser or detergent and warm water to remove any oils, grease, or other surface contaminants.
-
Rinsing: Rinse the cleaned parts thoroughly with distilled water.
-
Passivation Bath:
-
Nitric Acid Method: Immerse the stainless steel parts in a 20% by volume nitric acid bath. For certain grades of stainless steel, a higher concentration (up to 50%) or the addition of sodium dichromate may be necessary.[3] The treatment is typically carried out at a temperature between 49-60°C for 20-30 minutes.[6]
-
Citric Acid Method: Immerse the parts in a 4-10% by weight citric acid solution. This method is considered safer and more environmentally friendly.[7]
-
-
Final Rinsing: After the passivation bath, thoroughly rinse the parts with distilled water to remove all traces of the acid.
-
Drying: Allow the parts to air dry completely.
Visualizations
Caption: Experimental workflow for handling this compound to minimize adsorption.
Caption: Key factors influencing the adsorption of this compound to labware surfaces.
References
- 1. spectratechnologiesllc.com [spectratechnologiesllc.com]
- 2. Comparative Study of Polyethylene, Polypropylene, and Polyolefins Silyl Ether-Based Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. Adsorption Study for the Removal of Nitrate from Water Using Local Clay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Refining HPLC gradient for better separation of dinitroglycerin isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of dinitroglycerin isomers.
Troubleshooting Guide: Improving Separation of Dinitroglycerin Isomers
Question: I am observing poor separation (co-elution or low resolution) between 1,2-dinitroglycerin and 1,3-dinitroglycerin peaks. How can I improve the resolution?
Answer:
Poor resolution between dinitroglycerin isomers is a common challenge due to their similar chemical structures. A systematic approach to refining your HPLC gradient and other chromatographic parameters is crucial. Below is a step-by-step guide to troubleshoot and enhance your separation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor separation of dinitroglycerin isomers.
1. Evaluate and Adjust the Gradient Profile:
The gradient profile is a critical factor in separating closely eluting isomers.
-
Decrease the Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better separation. For instance, if your current gradient goes from 20% to 50% acetonitrile in 10 minutes (3%/min), try extending the gradient time to 20 minutes (1.5%/min).
-
Introduce Isocratic Holds: Incorporate isocratic holds at strategic points in your gradient, particularly around the elution time of the dinitroglycerin isomers. This can significantly enhance resolution.
-
Optimize the Initial and Final Conditions: Ensure your initial mobile phase composition is weak enough to allow for good retention and focusing of the analytes on the column head.
2. Modify the Mobile Phase Composition:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is a protic solvent and can form different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Mobile Phase pH: While dinitroglycerin isomers are neutral, adjusting the pH can be relevant if there are ionizable impurities that interfere with the peaks of interest.
3. Assess the Stationary Phase (Column):
If mobile phase optimization is insufficient, consider the HPLC column.
-
Column Chemistry: Different stationary phase chemistries offer varying selectivities. If you are using a standard C18 column, consider trying a cyanopropyl (CN) or phenyl-hexyl column. These phases can provide different retention mechanisms that may improve the separation of the isomers.
-
Particle Size and Column Dimensions: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and sharper peaks, which can lead to better resolution. A longer column can also increase theoretical plates and improve separation, though at the cost of longer run times and higher backpressure.
4. Optimize Other Method Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for mass transfer between the mobile and stationary phases.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, potentially improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient for dinitroglycerin isomer separation?
A1: A good starting point is a gradient elution using a C18 column with water as mobile phase A and acetonitrile as mobile phase B. A multi-step gradient, such as the one detailed in the experimental protocol below, has been shown to be effective in achieving a resolution of greater than 1.5 between this compound and 1,3-dinitroglycerin.[1]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing for dinitroglycerin isomers can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with active silanol groups) can cause tailing. Using a high-purity, end-capped column can minimize this.
-
Column Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.
Q3: I am seeing inconsistent retention times. What should I check?
A3: Fluctuating retention times are often due to issues with the HPLC system or mobile phase preparation.
-
System Leaks: Check for any leaks in the pump, injector, or fittings.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and are properly degassed. Changes in mobile phase composition can significantly impact retention times.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.
Data Presentation
The following tables illustrate the expected impact of modifying key HPLC parameters on the separation of this compound and 1,3-dinitroglycerin. (Note: This data is illustrative and based on chromatographic principles; actual results may vary depending on the specific HPLC system and conditions).
Table 1: Effect of Gradient Slope on Resolution and Retention Time
| Gradient Slope (% Acetonitrile/min) | Retention Time of this compound (min) | Retention Time of 1,3-Dinitroglycerin (min) | Resolution (Rs) |
| 4.0 | 15.2 | 15.5 | 1.1 |
| 2.0 | 22.8 | 23.5 | 1.6 |
| 1.0 | 35.1 | 36.3 | 2.1 |
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time of this compound (min) | Retention Time of 1,3-Dinitroglycerin (min) | Resolution (Rs) |
| Acetonitrile | 22.8 | 23.5 | 1.6 |
| Methanol | 25.1 | 26.0 | 1.4 |
Experimental Protocols
Detailed HPLC Method for the Separation of Dinitroglycerin Isomers
This method is adapted from a published protocol and is effective for separating this compound and 1,3-dinitroglycerin with a resolution of at least 1.5.[1]
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Gradient Program:
| Step | Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 1 | 0 - 5 | 80 | 20 |
| 2 | 5 - 15 | 80 -> 50 | 20 -> 50 |
| 3 | 15 - 45 | 50 | 50 |
| 4 | 45 - 45.1 | 50 -> 80 | 50 -> 20 |
| 5 | 45.1 - 50 | 80 | 20 |
Mandatory Visualization
Logical Relationship in Gradient Optimization
Caption: Key parameters and their effects in optimizing HPLC gradients for isomer separation.
References
Technical Support Center: Optimizing 1,2-Dinitroglycerin for Cell-Based Nitric Oxide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 1,2-Dinitroglycerin (1,2-GDN) in cell-based nitric oxide (NO) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it generate nitric oxide in cells?
This compound (1,2-GDN) is a primary metabolite of glyceryl trinitrate (GTN), a well-known vasodilator.[1][2] In cells, 1,2-GDN can be further metabolized to release nitric oxide (NO), a critical signaling molecule. The bioactivation of organic nitrates like GTN and its metabolites is a complex enzymatic process. One of the key enzymes involved is mitochondrial aldehyde dehydrogenase (ALDH-2), which metabolizes these compounds to produce NO or related species that then lead to the activation of soluble guanylyl cyclase (sGC), an increase in cyclic guanosine monophosphate (cGMP), and subsequent downstream signaling.[3][4]
Q2: What is the optimal concentration of this compound to use in my cell-based assay?
The optimal concentration of 1,2-GDN can vary significantly depending on the cell type and the specific research question. For vasodilation effects, concentrations in the range of 10⁻¹⁰ M to 10⁻⁵ M have been shown to be effective in rabbit aortic strips. For direct measurement of nitrite formation in smooth muscle cells, a higher concentration range of 75 µM to 2400 µM has been used.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The incubation time for this compound will depend on the desired outcome and the cell type. For measuring nitrite accumulation in the cell culture supernatant, an incubation time of 30 minutes has been reported.[1][2] For intracellular NO detection using fluorescent probes, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to identify the optimal incubation period for observing the desired effect in your experimental system.
Q4: Which method should I use to detect nitric oxide produced from this compound?
There are two main approaches for detecting NO in cell-based assays:
-
Indirect Detection (Measurement of stable metabolites): The Griess assay is a common colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. This method is suitable for quantifying total NO production over a period of time by measuring the accumulation of nitrite in the cell culture supernatant.
-
Direct Detection (Real-time measurement): Fluorescent probes, such as DAF-FM diacetate, allow for the real-time detection and imaging of intracellular NO. These probes are cell-permeable and become highly fluorescent upon reacting with NO. This method is ideal for visualizing NO production within cells and observing dynamic changes in NO levels.
The choice of method will depend on your specific experimental goals.
Troubleshooting Guides
Issue 1: Low or No Nitric Oxide Signal
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response curve with a wide range of 1,2-GDN concentrations (e.g., 10 nM to 1 mM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak of NO production. |
| Low Cell Number | Ensure you are using a sufficient number of cells per well to generate a detectable amount of NO. |
| Cellular Health | Confirm cell viability using a standard assay (e.g., Trypan Blue, MTT). Unhealthy cells may not have the necessary enzymatic activity to metabolize 1,2-GDN. |
| Inactive this compound | Ensure the 1,2-GDN solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Low ALDH-2 Activity in Cell Line | The primary enzymatic pathway for 1,2-GDN metabolism may not be highly active in your chosen cell line. Consider using a positive control, such as a direct NO donor (e.g., SNP, SNAP), to confirm that your detection assay is working. You can also try a different cell line known to express ALDH-2 (e.g., endothelial cells). |
| Griess Assay: Low Nitrite Levels in Supernatant | Concentrate the supernatant before performing the assay. Ensure that the culture medium does not contain high levels of nitrate, which can interfere with the assay. |
| Fluorescent Probe: Inefficient Probe Loading or De-esterification | Optimize the loading concentration of the fluorescent probe (e.g., DAF-FM diacetate) and the incubation time to ensure sufficient intracellular accumulation and de-esterification. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Griess Assay: Interference from Culture Medium | Use a phenol red-free culture medium, as phenol red can interfere with the colorimetric reading. Include a "medium-only" blank in your assay to subtract the background absorbance. Some media formulations contain high levels of nitrates, which can lead to a high background. |
| Fluorescent Probe: Autofluorescence | Image an unstained sample of your cells to determine the level of autofluorescence. If high, consider using a fluorescent probe with excitation/emission spectra that do not overlap with the autofluorescence. |
| Fluorescent Probe: Probe Concentration Too High | Titrate the concentration of the fluorescent probe to find the lowest concentration that provides a good signal-to-noise ratio. |
| Fluorescent Probe: Incomplete Removal of Extracellular Probe | Ensure thorough washing of the cells after loading with the fluorescent probe to remove any extracellular dye that can contribute to background fluorescence. |
Quantitative Data Summary
The following tables provide a summary of reported concentration ranges and incubation times for inducing NO production with this compound and its parent compound, Glyceryl Trinitrate.
Table 1: this compound (1,2-GDN) Concentration Ranges for Nitric Oxide-Related Effects
| Experimental System | Effect Measured | Concentration Range | Reference |
| Rabbit Aortic Strips | Vasodilation | 10⁻¹⁰ M - 10⁻⁵ M | [1][2] |
| Bovine Aortic Smooth Muscle Cells | Nitrite (NO₂⁻) Formation | 75 µM - 2400 µM | [1][2] |
Table 2: Glyceryl Trinitrate (GTN) Concentration Ranges for Nitric Oxide Production
| Cell Type | Effect Measured | Concentration Range | Reference |
| Human Aortic Endothelial Cells (HAEC) | Intracellular NO (DAF-2) | 10 nM | [3] |
| Human Endothelial Cells | eNOS Phosphorylation | 1 µM | [5] |
| Rabbit Aorta | Vasodilation | 10 nM - 1 µM | [6] |
Experimental Protocols
Protocol 1: Measurement of Nitrite in Cell Culture Supernatant using the Griess Assay
Materials:
-
This compound stock solution
-
Cell culture medium (phenol red-free recommended)
-
96-well microplate
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine (NED) solution)
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the 1,2-GDN-containing medium or control medium.
-
Incubate for the desired period (e.g., 30 minutes).
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) in the same cell culture medium used for the experiment.
-
Add the standards to separate wells of the 96-well plate containing the samples.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Intracellular Nitric Oxide Detection using DAF-FM Diacetate
Materials:
-
This compound stock solution
-
DAF-FM diacetate stock solution (in DMSO)
-
Cell culture medium or a suitable buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader (Excitation/Emission: ~495 nm/~515 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslips and allow them to adhere.
-
Probe Loading:
-
Prepare a working solution of DAF-FM diacetate (typically 1-10 µM) in serum-free medium or buffer.
-
Remove the culture medium from the cells and wash them once with the buffer.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C to allow for cell uptake and de-esterification.
-
-
Washing: Remove the probe-containing medium and wash the cells gently two to three times with fresh medium or buffer to remove any extracellular probe.
-
Cell Treatment:
-
Add fresh medium or buffer containing the desired concentration of this compound or control vehicle to the cells.
-
-
Image Acquisition/Fluorescence Measurement:
-
Immediately begin acquiring images using a fluorescence microscope with appropriate filters for FITC/GFP (Ex/Em: ~495/515 nm).
-
Alternatively, measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in the 1,2-GDN-treated cells compared to the control cells. The increase in fluorescence is proportional to the amount of intracellular NO.
-
Visualizations
Caption: Signaling pathway of this compound-induced nitric oxide production.
Caption: Experimental workflows for NO detection assays.
Caption: Troubleshooting logic for low or no NO signal.
References
- 1. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive nitric oxide synthase activation is a significant route for nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of the Vasodilator Potency of 1,2-Dinitroglycerin and 1,3-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilator potency of two primary metabolites of nitroglycerin (GTN), 1,2-dinitroglycerin (1,2-GDN) and 1,3-dinitroglycerin (1,3-GDN). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their mechanisms of action and relative efficacies.
Executive Summary
This compound and 1,3-Dinitroglycerin are the two dinitrate metabolites of the widely used vasodilator, nitroglycerin. Experimental evidence indicates that while both isomers exhibit vasodilator properties, their potencies differ, largely influenced by their distinct bioactivation pathways. In human veins, 1,2-GDN and 1,3-GDN are approximately ten times less potent than the parent compound, nitroglycerin, with no significant difference observed between the two isomers. However, in arterial smooth muscle, the bioactivation mechanism strongly suggests a more prominent role for 1,2-GDN in mediating vasodilation. This is attributed to its specific enzymatic formation by mitochondrial aldehyde dehydrogenase (mtALDH), a key enzyme in the bioactivation of nitroglycerin to nitric oxide (NO), the ultimate effector of vasodilation.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data on the venodilator potency of this compound and 1,3-Dinitroglycerin in comparison to nitroglycerin.
| Compound | Mean Effective Dose (ED50) (ng/min) | Potency Relative to Nitroglycerin |
| Nitroglycerin (GTN) | 5.1 | 1 |
| This compound (1,2-GDN) | 43 | ~1/8th |
| 1,3-Dinitroglycerin (1,3-GDN) | 60 | ~1/12th |
Data derived from a study on human dorsal hand veins[1]. The dinitrates were found to be about 10 times less potent than nitroglycerin, with no statistically significant difference between 1,2-GDN and 1,3-GDN in this vascular bed[1].
Bioactivation and Signaling Pathways: A Tale of Two Isomers
The vasodilator effect of organic nitrates is contingent on their metabolic conversion to nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately causes vasodilation. The bioactivation of nitroglycerin and its dinitrate metabolites, however, is not a uniform process.
This compound: The formation of 1,2-GDN from GTN is predominantly catalyzed by the enzyme mitochondrial aldehyde dehydrogenase (mtALDH) , specifically the ALDH2 isoform[3][4][5][6][7]. This enzymatic reaction occurs within the mitochondria of vascular smooth muscle cells and is considered the primary pathway for the bioactivation of clinically relevant concentrations of nitroglycerin[3][4][5][6][7]. The production of 1,2-GDN is directly linked to the release of NO and subsequent vasodilation[3][4][5][6][7].
1,3-Dinitroglycerin: In contrast, 1,3-GDN is formed through a separate, mtALDH-independent pathway [3][4]. This suggests a different enzymatic or non-enzymatic mechanism is responsible for its generation. While 1,3-GDN does possess vasodilator properties, its formation is not directly linked to the primary, high-potency bioactivation pathway of nitroglycerin.
The preferential formation of 1,2-GDN in vascular smooth muscle cells via the mtALDH pathway strongly implies that it is the more physiologically relevant and potent vasodilator of the two isomers in arterial beds.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Dorsal Hand Vein Compliance Technique
This in vivo method was used to assess the venodilator potency of 1,2-GDN and 1,3-GDN in humans[1].
-
Subject Preparation: Healthy volunteers are placed in a supine position in a temperature-controlled room.
-
Catheter Placement: A 23-gauge butterfly needle is inserted into a dorsal hand vein for drug infusion, and a second needle is inserted distally for pressure measurement.
-
Vein Diameter Measurement: The diameter of the vein is measured using a linear variable differential transformer (LVDT).
-
Congestion: A cuff is placed on the upper arm and inflated to a pressure that occludes venous outflow without affecting arterial inflow (typically 40 mmHg), leading to vein distension.
-
Pre-constriction: An infusion of a vasoconstrictor, such as phenylephrine, is administered to achieve a stable, partially constricted vein diameter.
-
Drug Infusion: Cumulative, increasing doses of the vasodilator (nitroglycerin, 1,2-GDN, or 1,3-GDN) are infused locally into the hand vein.
-
Data Acquisition: Vein diameter and infusion rates are continuously recorded.
-
Dose-Response Curve Generation: The change in vein diameter is plotted against the log of the infusion rate to generate a dose-response curve, from which the ED50 (the dose required to produce 50% of the maximal vasodilation) is calculated.
References
- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dinitroglycerin versus nitroglycerin: a comparative efficacy study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1,2-dinitroglycerin and its parent compound, nitroglycerin. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two related nitrovasodilators.
Executive Summary
Nitroglycerin (glyceryl trinitrate, GTN) is a well-established vasodilator used for the treatment of angina pectoris and acute myocardial infarction. Its therapeutic effects are mediated through its metabolic conversion to nitric oxide (NO) or a related S-nitrosothiol, a potent vasodilator. This biotransformation is primarily carried out by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2), which yields this compound (1,2-GDN) and 1,3-dinitroglycerin (1,3-GDN) as major metabolites. While this compound is a key metabolite in the bioactivation of nitroglycerin, it also possesses intrinsic vasodilatory properties, albeit with lower potency than the parent compound. This guide delves into a comparative analysis of their efficacy, mechanisms of action, and key pharmacological parameters based on preclinical and clinical findings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the pharmacological properties of nitroglycerin and this compound.
| Parameter | Nitroglycerin (GTN) | This compound (1,2-GDN) | Source(s) |
| Vasodilatory Potency | High | Approximately 10 times less potent than GTN | [1] |
| Elimination Half-Life | ~1-4 minutes | ~30-60 minutes | [2] |
| Primary Metabolizing Enzyme | Mitochondrial Aldehyde Dehydrogenase-2 (ALDH2) | N/A (as a metabolite) | [3] |
| Protein Binding | ~60% | ~60% | [2] |
Table 1: Comparative Pharmacological Parameters
| Effect | Nitroglycerin (GTN) | This compound (1,2-GDN) | Source(s) |
| Mean Arterial Pressure | Significant reduction | Less pronounced reduction than GTN | [4] |
| Heart Rate | Variable (may increase due to reflex tachycardia) | Less pronounced effect than GTN | [4] |
| Venodilation | Potent | Less potent than GTN | [1] |
| Arterial Dilation | Dose-dependent | Less potent than GTN | [4] |
Table 2: Comparative Hemodynamic Effects
Mechanism of Action and Signaling Pathways
Both nitroglycerin and this compound exert their vasodilatory effects through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.
Nitroglycerin Bioactivation: Nitroglycerin is a prodrug that requires enzymatic bioactivation to release NO. The primary pathway involves the mitochondrial enzyme ALDH2, which metabolizes nitroglycerin to this compound and NO. This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.
NO-cGMP Signaling Pathway: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.
This compound Activity: As a metabolite of nitroglycerin, this compound can also release NO, although it is considered to be less potent in this regard. Its longer half-life may contribute to the sustained therapeutic effects observed after nitroglycerin administration.
Experimental Protocols
Aortic Ring Vasodilation Assay
This ex vivo method is a standard procedure to assess the vasodilatory properties of compounds.
Objective: To determine and compare the concentration-response curves of nitroglycerin and this compound in isolated aortic rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized laboratory animals (e.g., rats or rabbits). The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings of 2-3 mm in width.
-
Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable, submaximal contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds (nitroglycerin or this compound) are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation of the aortic rings is recorded isometrically. The magnitude of the relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are then plotted to determine the potency (EC50) and maximal efficacy (Emax) of each compound.
In Vitro Nitrate Tolerance Induction
This protocol is designed to induce and study the phenomenon of nitrate tolerance in a controlled laboratory setting.
Objective: To induce tolerance to nitroglycerin in isolated aortic rings and to assess the cross-tolerance to this compound.
Methodology:
-
Tissue Preparation and Mounting: Aortic rings are prepared and mounted in organ baths as described in the vasodilation assay protocol.
-
Induction of Tolerance: A subset of the aortic rings is incubated with a high concentration of nitroglycerin (e.g., 10 µM) for a prolonged period (e.g., 60 minutes) to induce tolerance. Control rings are incubated with the vehicle for the same duration.
-
Washout: After the incubation period, all rings are washed extensively with fresh physiological salt solution to remove the tolerance-inducing agent.
-
Concentration-Response Curves: Concentration-response curves for nitroglycerin and this compound are then generated in both the control and the nitroglycerin-tolerant rings.
-
Data Analysis: The concentration-response curves from the tolerant rings are compared to those from the control rings. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation are indicative of tolerance development.
Mandatory Visualizations
Caption: Metabolic pathway of nitroglycerin bioactivation.
Caption: NO-cGMP signaling pathway in vasodilation.
Caption: Experimental workflow for aortic ring vasodilation assay.
Conclusion
The available evidence indicates that this compound is a pharmacologically active metabolite of nitroglycerin that contributes to its overall therapeutic effect. However, as a standalone vasodilator, it is significantly less potent than its parent compound. The longer half-life of this compound may play a role in the duration of action of nitroglycerin. A key area for future research is the direct investigation of the hemodynamic effects and side-effect profile of this compound when administered as an independent agent. Such studies would provide a more complete understanding of its potential therapeutic applications and limitations. The development of nitrate tolerance remains a significant clinical challenge with nitroglycerin therapy, and understanding the role of its metabolites, including this compound, in this process is crucial for the development of novel therapeutic strategies.
References
- 1. Pharmacokinetics and pharmacodynamics of glyceryl trinitrate and its two dinitrate metabolites in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Aortic ring assay [protocols.io]
- 4. Hemodynamic effects of isosorbide dinitrate vs nitroglycerin in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 1,2-Dinitroglycerin in cGMP Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-Dinitroglycerin's (1,2-GDN) performance in activating the cyclic Guanosine Monophosphate (cGMP) pathway against other common nitric oxide (NO) donors, namely Nitroglycerin (GTN) and Sodium Nitroprusside (SNP). The information presented is supported by experimental data to aid in the evaluation and validation of 1,2-GDN's role as a signaling molecule in vasodilation.
Executive Summary
This compound is a primary metabolite of the widely used vasodilator, Nitroglycerin. The bioactivation of GTN to 1,2-GDN is a critical step in the canonical pathway for GTN-induced vasodilation, which is mediated by the activation of soluble guanylate cyclase (sGC) and the subsequent increase in intracellular cGMP levels. Experimental evidence demonstrates that while 1,2-GDN is a key player in the mechanism of GTN's action, its direct vasodilatory potency is significantly lower than that of its parent compound. This guide delves into the comparative performance of 1,2-GDN, GTN, and SNP, offering insights into their mechanisms and efficacy.
Performance Comparison of NO Donors
The vasodilatory effects of 1,2-GDN, GTN, and SNP are intrinsically linked to their ability to elevate intracellular cGMP levels. The following tables summarize the available quantitative data comparing their performance.
Table 1: Comparative Vasodilatory Potency
| Compound | Relative Potency (vs. Nitroglycerin) | Key Findings |
| This compound (1,2-GDN) | ~10 times less potent | In human veins, the dose of 1,2-GDN required to achieve 50% of maximum vasodilation was approximately 10 times higher than that of nitroglycerin.[1] |
| Nitroglycerin (GTN) | 1 (Reference) | A potent venodilator, with its action dependent on metabolic conversion. |
| Sodium Nitroprusside (SNP) | Generally more potent than GTN in increasing cGMP | SNP is a direct NO donor and is more effective in increasing cGMP content in both aorta and vena cava compared to GTN.[2] |
Table 2: Comparative Effects on cGMP Production
| Compound | cGMP Stimulation | EC50 for sGC Activation | Notes |
| This compound (1,2-GDN) | Data on direct application is limited. Its role is primarily established as a metabolite of GTN. | Not available | The vasodilatory effect is considered to be mediated through cGMP, but direct comparative studies on cGMP stimulation are scarce. |
| Nitroglycerin (GTN) | Increases cGMP levels, dependent on bioactivation. | ~35.4 µM (in the presence of L-cysteine) | The cGMP response to GTN can be attenuated with prolonged exposure, leading to tolerance.[3] The production of cGMP by GTN parallels its hemodynamic effects.[4] |
| Sodium Nitroprusside (SNP) | Potent stimulator of cGMP production. | Not available in direct comparison | SNP is a more potent activator of guanylate cyclase than GTN.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The NO-cGMP signaling pathway for different vasodilators.
Caption: Experimental workflow for the aortic ring vasodilation assay.
Caption: General workflow for measuring intracellular cGMP levels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Aortic Ring Vasodilation Assay
This ex vivo method is a standard for assessing the vasoactive properties of compounds.
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with institutional guidelines.
-
Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
After equilibration, induce a stable contraction with a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
-
-
Drug Administration and Measurement:
-
Once a stable contraction plateau is reached, add the test compounds (1,2-GDN, GTN, or SNP) in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.
-
Record the changes in tension isometrically using a force transducer connected to a data acquisition system.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the molar concentration of the vasodilator.
-
Calculate the EC50 value (the concentration of the drug that produces 50% of the maximal response) for each compound to compare their potencies.
-
Measurement of cGMP Levels
This biochemical assay quantifies the intracellular concentration of the second messenger cGMP.
-
Sample Preparation:
-
Prepare vascular tissue (e.g., aortic rings) or cultured vascular smooth muscle cells.
-
Incubate the samples with the test compounds (1,2-GDN, GTN, or SNP) for a specified period.
-
Terminate the reaction by rapidly freezing the samples in liquid nitrogen to prevent enzymatic degradation of cGMP.
-
-
Extraction:
-
Homogenize the frozen samples in an acidic solution, such as 6% trichloroacetic acid (TCA), to precipitate proteins.
-
Centrifuge the homogenates at a high speed (e.g., 12,000 x g for 10 minutes at 4°C).
-
Collect the supernatant containing the cGMP.
-
Remove the acid from the supernatant, typically by water-saturated diethyl ether extraction.
-
-
Quantification:
-
Quantify the cGMP concentration in the extracted samples using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Measure the protein concentration of the initial tissue homogenate using a standard method (e.g., Bradford or BCA assay) for normalization.
-
-
Data Analysis:
-
Express the cGMP levels as picomoles of cGMP per milligram of protein (pmol/mg protein).
-
Compare the cGMP levels in response to different concentrations of the test compounds.
-
Conclusion
The evidence strongly supports the role of this compound as an intermediate in the cGMP pathway activation initiated by Nitroglycerin. Its formation via mitochondrial aldehyde dehydrogenase is a key enzymatic step leading to vasodilation. However, when applied exogenously, 1,2-GDN exhibits a significantly lower vasodilatory potency compared to its parent compound, GTN. In contrast, Sodium Nitroprusside acts as a more direct and potent NO donor, leading to robust cGMP production.
For researchers investigating the nuances of nitrate-induced vasodilation, understanding the distinct potencies and mechanisms of these compounds is crucial. While 1,2-GDN is a valid component of the GTN-induced signaling cascade, its utility as a direct therapeutic vasodilator may be limited by its lower potency. Further studies directly comparing the cGMP-stimulating capacity of exogenous 1,2-GDN with other NO donors would provide a more complete picture of its pharmacological profile.
References
- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nitroprusside and nitroglycerin on cGMP content and PGI2 formation in aorta and vena cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of nitroglycerin tolerance in vitro by the cGMP-phosphodiesterase inhibitor zaprinast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Dinitroglycerin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the two primary isomers of dinitroglycerin: 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN). These isomers are the principal metabolites of the widely used anti-anginal agent, nitroglycerin (glyceryl trinitrate, GTN). Understanding their relative metabolic fates is crucial for a comprehensive assessment of the pharmacokinetics and pharmacodynamics of nitroglycerin. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the metabolic pathways.
Comparative Pharmacokinetics and Metabolism
The metabolic stability of a drug is a critical determinant of its duration of action and overall efficacy. In the case of nitroglycerin, its therapeutic effects are mediated not only by the parent compound but also by its active metabolites, the dinitroglycerin isomers. Experimental data from in vivo and in vitro studies consistently demonstrate differences in the formation and clearance of 1,2-GDN and 1,3-GDN.
Key Findings:
-
Formation: The formation of the dinitrate metabolites from GTN is regioselective. In humans, the ratio of 1,2-GDN to 1,3-GDN in plasma often exceeds 2.[1] This preferential formation of 1,2-GDN is attributed to the enzymatic activity of mitochondrial aldehyde dehydrogenase (mtALDH), a key enzyme in the bioactivation of nitroglycerin.
-
Pharmacokinetics in Rats: A study in Sprague-Dawley rats showed that 1,2-GDN has a slightly higher clearance and volume of distribution compared to 1,3-GDN. However, their mean residence times were found to be similar.[2]
-
Human Pharmacokinetics: In healthy human volunteers receiving oral doses of nitroglycerin, the ratio of 1,2-GDN to 1,3-GDN was found to be dose-dependent at lower doses.[3][4] Regardless of the route of administration, plasma concentrations of 1,2-GDN are consistently higher than those of 1,3-GDN.[1]
Data Presentation
The following tables summarize the quantitative data on the pharmacokinetic parameters and formation ratios of 1,2-GDN and 1,3-GDN.
Table 1: Comparative Pharmacokinetic Parameters of Dinitroglycerin Isomers in Rats [2]
| Parameter | 1,2-Glyceryl Dinitrate (1,2-GDN) | 1,3-Glyceryl Dinitrate (1,3-GDN) |
| Clearance (mL/min/kg) | 32.3 | 20.8 |
| Volume of Distribution (mL/kg) | 695 | 454 |
| Mean Residence Time (min) | 22.0 | 21.8 |
Table 2: Metabolite Ratios of Dinitroglycerin Isomers in Different In Vitro Systems [5]
| Cell Line | 1,2-GDN : 1,3-GDN Ratio (at 5 hours) |
| LLC-PK1 (Porcine Kidney Epithelial) | 1.5 ± 0.1 |
| HA-VSMC (Human Aortic Smooth Muscle) | 0.2 ± 0.02 |
Experimental Protocols
This section details the methodologies employed in the studies cited, providing a framework for the reproducible investigation of dinitroglycerin isomer metabolism.
3.1. In Vivo Pharmacokinetic Study in Rats [2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous infusion of 1,2-GDN or 1,3-GDN at rates of 0.25 or 2.0 µ g/min for 70 minutes to achieve steady-state blood concentrations.
-
Sample Collection: Blood samples were collected at predetermined time points for 30 minutes post-infusion.
-
Analytical Method: The concentrations of 1,2-GDN and 1,3-GDN in the blood samples were quantified using a validated analytical method, likely gas chromatography with electron-capture detection, which was a common method at the time of the study.
-
Pharmacokinetic Analysis: The data were analyzed to determine key pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time.
3.2. In Vitro Metabolism Study in Cell Cultures [5]
-
Cell Lines: LLC-PK1 (porcine kidney epithelial cells) and HA-VSMC (human aortic smooth muscle cells).
-
Incubation: Nitroglycerin was added to the culture media of the cells and incubated at 37°C.
-
Sample Collection: Aliquots of the culture media were collected at various time points (e.g., 5 hours).
-
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous determination of nitroglycerin and its metabolites, 1,2-GDN and 1,3-GDN.
-
Chromatography: An Allure Aqueous C18 column (100 mm x 2.1 mm) was used with a linear gradient of water/methanol containing 0.025 mM NH4Cl.
-
Mass Spectrometry: Detection and quantification were achieved using multiple reaction monitoring in the negative ion mode.
-
-
Data Analysis: The concentrations of 1,2-GDN and 1,3-GDN were measured to determine their distribution ratio at the specified time point.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.
4.1. Nitroglycerin Metabolism Pathway
Caption: Metabolic pathway of Nitroglycerin to its dinitrate and subsequent metabolites.
4.2. Experimental Workflow for In Vitro Metabolism
Caption: Workflow for determining dinitroglycerin isomer ratios in cell culture.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of glyceryl trinitrate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vasodilator Potency: 1,2-Dinitroglycerin vs. Isosorbide Dinitrate
A detailed guide for researchers and drug development professionals on the comparative vasodilator potency of 1,2-dinitroglycerin and isosorbide dinitrate, supported by experimental data and methodological insights.
Introduction
Organic nitrates are a cornerstone in the management of ischemic heart disease, primarily due to their vasodilatory properties that reduce myocardial oxygen demand. While nitroglycerin (GTN) is a well-known agent, its metabolic products and other nitrate compounds like isosorbide dinitrate (ISDN) also contribute significantly to therapeutic effects. This guide provides a comparative analysis of the vasodilator potency of this compound (1,2-GDN), a major metabolite of nitroglycerin, and isosorbide dinitrate. The comparative potency of these two molecules is a subject of considerable interest in pharmacology and drug development for optimizing therapeutic strategies.
Mechanism of Action: A Shared Pathway
Both this compound and isosorbide dinitrate exert their vasodilatory effects through a common signaling pathway. They act as prodrugs, undergoing biotransformation to release nitric oxide (NO). Nitric oxide then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.
Quantitative Comparison of Vasodilator Potency
| Compound | Experimental Model | Potency Metric | Finding |
| This compound (1,2-GDN) | Human dorsal hand vein (in vivo) | Dose rate for 50% max. vasodilation | 8.4 times less potent than nitroglycerin (GTN) |
| Rabbit aortic strips (in vitro) | Vasorelaxant effect | More than 10 times less potent than GTN | |
| Isosorbide Dinitrate (ISDN) | Human venous capacitance (in vivo) | Equipotent bolus dose ratio | Approximately 8 times less potent than GTN |
| Isolated rat and rabbit blood vessels (in vitro) | Vasorelaxant effect | 100-fold less potent than GTN | |
| Human internal thoracic artery (in vitro) | Relaxant effect | More potent than GTN |
Based on the available data, both this compound and isosorbide dinitrate are generally less potent vasodilators than nitroglycerin. In human venous tissue, their potencies relative to nitroglycerin appear to be of a similar order of magnitude. However, the conflicting data, particularly the finding of isosorbide dinitrate being more potent than nitroglycerin in the internal thoracic artery, underscores the tissue-specific nature of nitrate bioactivation and response. Without a direct head-to-head comparison, a definitive statement on the superior potency of either this compound or isosorbide dinitrate cannot be made.
Experimental Protocols
The assessment of vasodilator potency is typically conducted using in vitro and in vivo experimental models. A standard in vitro method involves the use of isolated vascular rings, such as from the rabbit or rat aorta, mounted in an organ bath.
Isolated Aortic Ring Assay
This ex vivo technique allows for the characterization of the dose-dependent effects of vasoactive compounds on vascular tissue.
1. Tissue Preparation:
-
A segment of the thoracic aorta is carefully excised from a euthanized animal (e.g., New Zealand white rabbit).
-
The aorta is placed in cold Krebs-Henseleit solution and cleaned of adhering connective and adipose tissues.
-
The vessel is cut into rings of approximately 3-5 mm in length. For studies investigating endothelium-dependent effects, the endothelium can be removed by gentle rubbing of the intimal surface.
2. Mounting and Equilibration:
-
Each aortic ring is suspended between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
A resting tension (typically 1.5-2 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with periodic washing.
3. Vasodilation Assay:
-
A stable contraction is induced in the aortic rings using a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM).
-
Once a plateau in contraction is reached, the test vasodilator (this compound or isosorbide dinitrate) is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction.
-
From the resulting concentration-response curve, the EC50 value (the concentration of the drug that produces 50% of the maximal response) can be calculated to quantify potency.
Validating Antibody Specificity for 1,2-Dinitroglycerin Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of 1,2-Dinitroglycerin (1,2-DNG), a primary metabolite of the vasodilator Nitroglycerin (GTN), is crucial for pharmacokinetic and pharmacodynamic studies. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a framework for validating the specificity of anti-1,2-DNG antibodies, offering detailed experimental protocols and data presentation formats to compare their performance against potential cross-reactants.
Understanding the Challenge: Cross-Reactivity with Nitroglycerin Metabolites
Nitroglycerin undergoes rapid metabolism in the body, producing a series of structurally similar metabolites. The primary challenge in developing a specific immunoassay for 1,2-DNG is the potential for antibodies to cross-react with the parent compound, Nitroglycerin (GTN), and other key metabolites. These include:
-
1,3-Dinitroglycerin (1,3-DNG)
-
1-Mononitroglycerin (1-MNG)
-
2-Mononitroglycerin (2-MNG)
Cross-reactivity with these molecules can lead to inaccurate quantification of 1,2-DNG, compromising the integrity of experimental results. Therefore, rigorous validation of antibody specificity is a critical step before its use in any assay.
Comparative Data Analysis
To facilitate a clear comparison of antibody specificity, all quantitative data should be summarized in a structured table. The following table provides a template for presenting cross-reactivity data, which would be generated from the experimental protocols detailed in this guide.
Table 1: Antibody Cross-Reactivity Profile for this compound Detection
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | User Data | 100 |
| Nitroglycerin (GTN) | User Data | User Data |
| 1,3-Dinitroglycerin | User Data | User Data |
| 1-Mononitroglycerin | User Data | User Data |
| 2-Mononitroglycerin | User Data | User Data |
Note: The IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive ELISA. Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of 1,2-DNG / IC50 of Cross-Reactant) x 100
A lower cross-reactivity percentage indicates higher specificity of the antibody for 1,2-DNG.
Key Experimental Methodologies
The following are standard and robust methods for validating the specificity of antibodies against small molecules like 1,2-DNG.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the most common and effective method for quantifying small molecules and determining antibody specificity. In this assay, the 1,2-DNG in the sample competes with a labeled 1,2-DNG conjugate for binding to a limited amount of anti-1,2-DNG antibody. The signal is inversely proportional to the amount of 1,2-DNG in the sample.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with a 1,2-DNG-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: In a separate plate, pre-incubate the anti-1,2-DNG antibody with varying concentrations of the test compounds (1,2-DNG standards, GTN, 1,3-DNG, 1-MNG, and 2-MNG) for 1-2 hours at room temperature.
-
Transfer: Transfer the pre-incubated antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-1,2-DNG antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. Determine the IC50 value for each compound.
Figure 1. Workflow for Competitive ELISA.
Western Blotting
Western blotting can be used as a qualitative method to assess cross-reactivity. By immobilizing different nitroglycerin metabolites on a membrane, one can observe if the anti-1,2-DNG antibody binds to them.
Experimental Protocol:
-
Membrane Preparation: Spot nitrocellulose or PVDF membranes with solutions of 1,2-DNG, GTN, 1,3-DNG, 1-MNG, and 2-MNG conjugated to a carrier protein (e.g., BSA).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-1,2-DNG antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system. The presence of a signal at the location of a spotted compound indicates binding.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions. It can provide quantitative data on the binding affinity (KD) of the antibody to 1,2-DNG and its potential cross-reactants.
Experimental Protocol:
-
Immobilization: Immobilize the anti-1,2-DNG antibody onto a sensor chip.
-
Binding Analysis: Inject solutions of 1,2-DNG, GTN, 1,3-DNG, 1-MNG, and 2-MNG at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Analyze the binding curves to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a stronger binding affinity.
Nitroglycerin Metabolic Pathway
Understanding the metabolic conversion of nitroglycerin is essential for appreciating the potential for antibody cross-reactivity. The following diagram illustrates the primary metabolic pathway.
Figure 2. Metabolic Pathway of Nitroglycerin.
Conclusion
The validation of antibody specificity is a non-negotiable step in the development and application of immunoassays for this compound. While off-the-shelf cross-reactivity data is often limited, the experimental protocols provided in this guide empower researchers to independently assess and confirm the performance of their antibodies. By systematically evaluating cross-reactivity against structurally related metabolites, scientists can ensure the accuracy and reliability of their findings in the critical fields of drug development and clinical research.
A Comparative Analysis of the Hemodynamic Effects of Dinitroglycerin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of glyceryl trinitrate (GTN), commonly known as nitroglycerin, and its primary metabolites, 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN). This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways to offer a clear perspective on their comparative pharmacology.
Executive Summary
Glyceryl trinitrate is a potent vasodilator widely used in the treatment of angina pectoris and other cardiovascular conditions. Its therapeutic effects are primarily mediated through the release of nitric oxide (NO), a potent signaling molecule that triggers smooth muscle relaxation. Upon administration, GTN is rapidly metabolized in the liver and other tissues into its dinitrate metabolites, 1,2-GDN and 1,3-GDN. While these metabolites are also pharmacologically active, they exhibit significantly lower potency compared to the parent compound. Experimental evidence consistently demonstrates that the dinitroglycerin metabolites are approximately one-tenth as potent as GTN in inducing vasodilation. This guide will delve into the quantitative differences in their hemodynamic effects and the biochemical pathways governing their action.
Data Presentation: Hemodynamic Effects
The following tables summarize the known hemodynamic effects of GTN. Direct comparative quantitative data for 1,2-GDN and 1,3-GDN on blood pressure and heart rate from a single comprehensive study is limited. However, their vasodilatory potency has been established to be considerably lower than that of GTN.
Table 1: Comparative Vasodilatory Potency of GTN and its Dinitrate Metabolites
| Compound | Relative Potency (Vasodilation) | Reference |
| Glyceryl Trinitrate (GTN) | 10 | [1] |
| 1,2-Glyceryl Dinitrate (1,2-GDN) | 1 | [1] |
| 1,3-Glyceryl Dinitrate (1,3-GDN) | 1 | [1] |
Note: The dinitrate metabolites are approximately 10 times less potent than nitroglycerin in causing vasodilation[1].
Table 2: Hemodynamic Effects of Intravenous Glyceryl Trinitrate (GTN) Infusion in Healthy Volunteers
| Parameter | Baseline (Mean ± SD) | During GTN Infusion (Mean ± SD) | p-value | Reference |
| Mean Arterial Pressure (mmHg) | 78 ± 7 | 65 ± 6 | < 0.001 | [1][2] |
| Heart Rate (bpm) | Not specified | Increased | Not specified | [1] |
| Left Ventricular End-Diastolic Volume (ml) | Not specified | Reduced by 20 ml | < 0.001 | [1][2] |
| Right Ventricular End-Diastolic Volume (ml) | Not specified | Reduced by 13 ml | 0.01 | [1][2] |
| Cardiac Output (l/min) | 6.2 ± 1.5 | 6.5 ± 1.4 | 0.37 (not significant) | [2] |
GTN infusion leads to a significant reduction in mean arterial pressure and ventricular preload (end-diastolic volume) while cardiac output is maintained, partly due to a reflex increase in heart rate[1][2].
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the hemodynamic effects of GTN and its metabolites.
In Vivo Hemodynamic Monitoring in Conscious Canines
This protocol is designed to assess the direct and reflex hemodynamic effects of intravenously administered nitrates in conscious dogs, allowing for the evaluation of cardiovascular parameters in a physiologically relevant state.
1. Animal Preparation and Instrumentation:
-
Adult mongrel dogs of either sex are surgically instrumented under general anesthesia and sterile conditions.
-
A solid-state pressure microtransducer is implanted in the left ventricle for continuous measurement of left ventricular pressure and its first derivative (dP/dt).
-
A catheter is placed in the aorta via a carotid artery for the measurement of aortic and systemic arterial pressure.
-
Doppler or electromagnetic flow probes are placed around the coronary artery to measure coronary blood flow.
-
Following a recovery period of at least one week, the conscious, trained dogs are used for experiments.
2. Drug Administration:
-
Glyceryl trinitrate and its dinitrate metabolites are dissolved in a suitable vehicle (e.g., sterile saline).
-
The compounds are administered as an intravenous bolus injection or continuous infusion through a catheter placed in a peripheral vein.
3. Data Acquisition and Analysis:
-
Hemodynamic variables, including heart rate, systemic arterial pressure (systolic, diastolic, and mean), left ventricular pressure, and coronary blood flow, are continuously recorded using a polygraph and a computerized data acquisition system.
-
Data is analyzed to determine the magnitude and time course of the hemodynamic responses to each compound.
Standardized Blood Pressure Measurement in Conscious Felines and Canines
This standardized protocol is crucial for obtaining reliable and repeatable blood pressure measurements in conscious animals to assess the effects of vasoactive compounds.
1. Acclimation and Environment:
-
The animal is allowed to acclimate to a quiet, isolated room for 5-10 minutes before measurement to minimize situational hypertension.
-
The owner is typically present to help keep the animal calm.
2. Animal Positioning and Cuff Placement:
-
The animal is gently restrained in a comfortable position, such as ventral or lateral recumbency.
-
An appropriately sized cuff (width approximately 30-40% of the limb or tail circumference) is placed on a limb or the tail.
3. Measurement Procedure:
-
An indirect blood pressure measurement device, such as a Doppler or high-definition oscillometry unit, is used.
-
The first measurement is discarded to allow the animal to become accustomed to the procedure.
-
A series of 5-7 consecutive and consistent measurements (with less than 20% variability in systolic values) are recorded.
-
The average of these consistent readings is taken as the final blood pressure measurement.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of GTN and its dinitrate metabolites are initiated by their bioactivation to nitric oxide (NO) or a related species. This process occurs through distinct enzymatic pathways.
Bioactivation of Glyceryl Trinitrate
At clinically relevant concentrations, the primary bioactivation of GTN is a high-potency pathway mediated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2)[3]. This reaction produces 1,2-glyceryl dinitrate and inorganic nitrite, which is then further reduced to NO. At higher, suprapharmacological concentrations, a lower-potency pathway involving other enzymes such as cytochrome P450 and glutathione-S-transferases becomes more prominent[3].
Caption: Bioactivation pathways of Glyceryl Trinitrate (GTN).
Downstream Signaling Cascade of Nitric Oxide
Once formed, nitric oxide initiates a signaling cascade within vascular smooth muscle cells, leading to vasodilation.
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.
-
Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG): The elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).
-
Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, which ultimately results in smooth muscle relaxation and vasodilation.
Caption: Nitric oxide downstream signaling pathway.
Conclusion
The dinitrate metabolites of glyceryl trinitrate, 1,2-GDN and 1,3-GDN, are pharmacologically active but exhibit substantially lower vasodilatory potency than the parent compound. The primary mechanism of action for all three compounds involves the generation of nitric oxide and the subsequent activation of the cGMP signaling pathway in vascular smooth muscle cells. The bioactivation of GTN to NO is a complex process involving distinct enzymatic pathways that are dependent on the concentration of the drug. Understanding these comparative hemodynamic effects and the underlying mechanisms is crucial for the development of novel nitrate-based therapeutics and for optimizing the clinical use of existing formulations.
References
- 1. Frontiers | Myocardial Energy Response to Glyceryl Trinitrate: Physiology Revisited [frontiersin.org]
- 2. Myocardial Energy Response to Glyceryl Trinitrate: Physiology Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemodynamic responses to glyceryl trinitrate: influence of rate and duration of delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,2-Dinitroglycerin: A Procedural Guide for Laboratory Professionals
The proper disposal of 1,2-dinitroglycerin, a potent energetic material, is a critical aspect of laboratory safety and regulatory compliance. This document provides essential safety and logistical information, outlining a procedural, step-by-step approach to its handling and disposal. The guidance is intended for researchers, scientists, and drug development professionals to ensure that this material is managed with the utmost care, minimizing risks and adhering to legal requirements.
Immediate Safety Considerations:
Pure this compound, like its parent compound nitroglycerin, is a sensitive and powerful explosive.[1][2][3] It can be initiated by shock, friction, or heat.[2][4] Therefore, all handling and disposal operations must be conducted with extreme caution, behind appropriate shielding, and with personal protective equipment. Never dispose of this compound or related compounds down the drain.[5]
Regulatory Framework
The disposal of explosive materials is strictly regulated. In the United States, such substances fall under the Resource Conservation and Recovery Act (RCRA) and are managed as hazardous waste.[6][7] The U.S. Environmental Protection Agency (EPA) classifies waste explosives as materials that have the potential to detonate.[6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to comply with all federal, state, and local regulations.[8][9][10]
Hazard Profile and Properties
Understanding the chemical and physical properties of this compound and related compounds is fundamental to its safe management. The following table summarizes key quantitative data.
| Property | This compound | Nitroglycerin (for comparison) |
| CAS Number | 621-65-8[11] | 55-63-0[2] |
| Molecular Formula | C₃H₆N₂O₇ | C₃H₅N₃O₉[4] |
| Physical State | Typically encountered in solution for laboratory use.[11] | Colorless to pale-yellow, oily liquid or solid below 56°F (13.5°C).[1][4] |
| Decomposition | Data not available; presumed to be unstable with heat. | Begins to decompose at 50-60°C (122-140°F).[1][4] May explode upon heating.[4][12] |
| Explosive Nature | Energetic material; handle as an explosive. | Highly sensitive contact explosive; can detonate from shock, friction, or concussion.[2][4] |
| Solubility | Provided as a solution in Methanol:Acetonitrile (50:50).[11] | Slightly soluble in water; soluble in ethanol and ether.[13] |
| RCRA Waste Code | Should be handled as reactive hazardous waste (D003).[14] | P081 (Acutely Toxic); however, medicinal forms are often exempt as they do not exhibit reactivity.[13][15] Pure or concentrated forms are considered reactive hazardous waste (D003).[7][14] |
Core Disposal Principles
A systematic approach is essential for the safe disposal of this compound waste.
-
Waste Minimization: Only prepare the quantities of this compound necessary for your experiment to minimize the amount of waste generated.[14]
-
Segregation: Never mix this compound waste with other waste streams, particularly incompatible materials.[10] Store it separately from other chemicals.
-
Proper Containment: Use containers that are compatible with the waste.[10] Containers must be in good condition, clearly labeled as "Hazardous Waste," and kept closed except when adding waste.[8][10]
-
Consultation: Always consult your institution's EHS department before initiating any disposal procedure.[8] They will provide guidance on compliant disposal methods and licensed contractors.
Step-by-Step Disposal Procedures
The appropriate disposal path for this compound depends on its form, concentration, and quantity. The following decision-making framework outlines the necessary steps.
Step 1: Waste Characterization
First, accurately characterize the waste stream:
-
Is it a dilute solution? For example, residual analytical standards in a solvent like acetonitrile/methanol.[11]
-
Is it a concentrated solution or pure product? This is highly hazardous and requires specialized disposal.
-
Is it contaminated material? This includes items like contaminated gloves, glassware, or spill cleanup materials.
Step 2: EHS Consultation and Planning
Before proceeding, create a formal disposal plan and have it approved by your EHS department. This plan should include:
-
A detailed description of the waste.
-
The quantity of waste to be disposed of.
-
The proposed disposal method (on-site treatment or off-site disposal).
-
A comprehensive safety plan, including necessary personal protective equipment (PPE) and emergency procedures.
Step 3: Disposal Pathway Selection
For pure this compound, concentrated solutions, or larger quantities of dilute solutions, off-site disposal is the only safe and compliant option.
Protocol for Preparing Waste for Off-site Disposal:
-
Containerization: Carefully place the waste into a designated, compatible hazardous waste container. Ensure the container is in good condition and can be securely sealed.[8][10]
-
Labeling: Affix a fully completed hazardous waste label to the container.[8][10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and solvent if in solution.
-
The specific hazard characteristics (e.g., "Reactive," "Flammable" if in a flammable solvent).
-
The date accumulation started.
-
-
Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area. Ensure secondary containment is used for liquids.[16]
-
Arrange Pickup: Contact your EHS department to schedule a pickup by a licensed hazardous waste disposal company that specializes in explosive waste.[7][9]
WARNING: This procedure should only be attempted by trained personnel, with prior, explicit approval from their institution's EHS department, and only for very small, laboratory-scale quantities of dilute solutions. The primary hazard of the solution may be associated with the solvent.[5]
Experimental Protocol for Neutralization of Dilute this compound Solutions:
This protocol is based on the principle of alkaline hydrolysis, which is used to decompose nitrate esters.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure a blast shield is in place.
-
Wear appropriate PPE: flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves.
-
Have spill control materials and emergency-use sodium bicarbonate readily available.
-
-
Dilution:
-
Further dilute the this compound solution with a water-miscible solvent (e.g., ethanol) to ensure the concentration is extremely low (<1%).
-
-
Neutralization:
-
Prepare a 10-20% aqueous solution of sodium hydroxide.
-
Place the diluted this compound solution in a suitable reaction vessel (e.g., an Erlenmeyer flask) within an ice bath to control any exothermic reaction.
-
Slowly, and with constant stirring, add the sodium hydroxide solution dropwise to the dinitroglycerin solution.
-
Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, stop the addition immediately.
-
-
Completion and Verification:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete decomposition of the nitrate ester.
-
The resulting solution must be characterized and disposed of as hazardous waste, following your institution's procedures for caustic aqueous waste.
-
Disposal Decision Logic
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 3. Nitroglycerin - Sciencemadness Wiki [sciencemadness.org]
- 4. ICSC 0186 - NITROGLYCERIN [inchem.org]
- 5. case.edu [case.edu]
- 6. epa.gov [epa.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 10. essr.umd.edu [essr.umd.edu]
- 11. accustandard.com [accustandard.com]
- 12. quora.com [quora.com]
- 13. ph.health.mil [ph.health.mil]
- 14. uah.edu [uah.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Dinitroglycerin
For laboratory professionals engaged in pioneering research and drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 1,2-Dinitroglycerin, ensuring the protection of personnel and the integrity of your work. The following procedures are based on established safety protocols for hazardous materials, with specific details drawn from safety data sheets for dinitroglycerin and related compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Wear protective gloves made of chemically resistant materials.[1] |
| Eyes/Face | Safety goggles and face shield | Use chemical safety goggles.[1] For tasks with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[2] |
| Body | Protective clothing/Lab coat | Wear suitable protective clothing.[1][4] This includes a lab coat, and for larger quantities or risk of significant exposure, chemically resistant suits may be necessary.[2] Protective clothing should be clean daily and not taken home.[2] Contaminated clothing should be removed immediately and laundered by trained personnel.[2][5] |
| Respiratory | Respirator | In case of insufficient ventilation or when exposure limits may be exceeded, approved respiratory protection is required.[1] For exposures over 0.1 mg/m³, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is recommended.[2] For concentrations reaching 75 mg/m³, which is immediately dangerous to life and health, a self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This step-by-step guide outlines the key procedures to follow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated, and locked-up area, away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, and oxidizers.[1][6]
-
The storage container should be corrosive-resistant with a resistant inner liner.[1]
-
Ensure proper grounding and bonding of the container and receiving equipment to prevent static discharge.[6]
2. Handling and Use:
-
All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1][6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][8]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Handle empty containers with care as they may still contain hazardous residues.[1]
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.[2]
-
For non-emergency personnel, do not attempt to clean up the spill without appropriate training and PPE.[1]
-
For trained personnel, contain the spill using inert absorbent materials.[4]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1][4]
-
Ensure the spill area is thoroughly cleaned and decontaminated.[4]
-
Contact competent authorities after a spill.[1]
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Dispose of the waste in accordance with all applicable local, regional, national, and international regulations.[1]
-
Do not dispose of the chemical down the drain.[5]
-
For expired or unused pharmaceutical products containing nitroglycerin, it is recommended to use drug take-back programs if available.[9] If not, the FDA recommends mixing the tablets with an unappealing substance (like coffee grounds), sealing it in a plastic bag, and disposing of it in the household trash.[9] However, for laboratory-grade chemicals, professional hazardous waste disposal services should be utilized.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
1. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Drench the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide respiratory support and obtain medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor immediately.[1][8]
2. In Case of Fire:
-
Do not fight a fire involving this compound; evacuate the area and let it burn.[2]
-
Use a water spray to keep fire-exposed containers cool.[2]
-
Poisonous gases, including Nitrogen Oxides, are produced in a fire.[2]
-
Containers may explode in a fire.[2]
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to emergency response.
Caption: Workflow for handling this compound, including safety and emergency protocols.
References
- 1. americanregent.com [americanregent.com]
- 2. nj.gov [nj.gov]
- 3. Respiratory protection equipments C3H5N3O9 (nitroglycerine), CAS number 55-63-0 [en.gazfinder.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. accustandard.com [accustandard.com]
- 8. Page loading... [wap.guidechem.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitroglycerine [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
